Product packaging for 4-(Benzo[d]oxazol-2-yl)aniline(Cat. No.:CAS No. 20934-81-0)

4-(Benzo[d]oxazol-2-yl)aniline

Cat. No.: B1265743
CAS No.: 20934-81-0
M. Wt: 210.23 g/mol
InChI Key: XZYQBYQGHHGXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Benzo[d]oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,3-Benzoxazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B1265743 4-(Benzo[d]oxazol-2-yl)aniline CAS No. 20934-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYQBYQGHHGXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066665
Record name Benzenamine, 4-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20934-81-0
Record name 2-(p-Aminophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20934-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2-benzoxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(2-benzoxazolyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-BENZOXAZOL-2-YL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)aniline (CAS: 20934-81-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)aniline, a potent heterocyclic compound with significant interest in medicinal chemistry, particularly in the development of novel antitumor agents. This document details its physicochemical properties, synthesis, spectroscopic data, and known biological activities, including experimental protocols and a discussion of its potential mechanism of action.

Physicochemical and Spectroscopic Data

This compound is a solid, light yellow to brown in appearance.[1] Its core structure features a benzoxazole (B165842) moiety linked to an aniline (B41778) ring, a common pharmacophore in various biologically active molecules.[2]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 20934-81-0[1]
Molecular Formula C₁₃H₁₀N₂O[1]
Molecular Weight 210.24 g/mol [1]
Appearance Light yellow to brown solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]

Table 2: Spectroscopic Data (Reference data for the related compound 4-(1H-Benzo[d]imidazol-2-yl)aniline)

Spectroscopic TechniqueKey Data
IR (KBr, cm⁻¹) 3430 (NH, benzimidazole), 3350, 3217 (NH₂, aminophenyl), 3061 (CH, aromatic), 1629 (C=N), 1605 (C=C, aromatic)
¹H NMR (500 MHz, DMSO-d₆, δ ppm) 12.46 (br. s, 1H, NH benzimidazole), 7.79 (d, J = 8.4 Hz, 2H), 7.46 (m, 2H), 7.08 (m, 2H), 6.63 (d, J = 8.4 Hz, 2H), 5.58 (s, 2H, NH₂)
¹³C NMR (500 MHz, DMSO-d₆, δ ppm) 152.68, 151.59, 135.78, 129.32, 123.50, 114.14, 113.05
Mass Spectrum (m/z) 307 [M+], 306 [M+-1], 289, 262, 208

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of 2-aminophenol (B121084) with 4-aminobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-arylbenzoxazoles.

Materials:

  • 2-Aminophenol

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Potassium carbonate (K₂CO₃) solution

  • Acetone

  • Water

Procedure:

  • In a round-bottom flask, thoroughly mix 2-aminophenol (0.1 mol) and 4-aminobenzoic acid (0.1 mol) with polyphosphoric acid (50 g).

  • Heat the reaction mixture to 220°C under a nitrogen atmosphere for 4 hours.

  • Cool the mixture to room temperature and then carefully pour it into a 10% aqueous solution of potassium carbonate to neutralize the acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from an acetone-water mixture to yield pure this compound as brown crystals.

dot

Fig. 1: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potent and selective antitumor activity, particularly against human breast cancer cell lines.

Table 3: In Vitro Anticancer Activity

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7 Breast (ER+)>0.01 - 0.1[1]
MDA-MB-468 Breast (ER-)>0.1 - 1[1]
Experimental Protocol: Cell Proliferation Assay

This is a general protocol for assessing the antiproliferative activity of the compound.

Materials:

  • MCF-7 and MDA-468 human breast cancer cell lines

  • Appropriate cell culture medium and supplements

  • This compound stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the specified incubation period (7 days for MCF-7 and 10 days for MDA-468).[1]

  • At the end of the incubation, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action

While the precise signaling pathway for this compound has not been fully elucidated, studies on structurally related 2-(4-aminophenyl)benzothiazoles suggest a mechanism involving the induction of apoptosis.[3] This process is likely mediated through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[3] Furthermore, the activation of key signaling proteins such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) appears to be crucial in mediating the apoptotic signal.[3]

dot

SignalingPathway cluster_cell Cancer Cell Compound This compound Mitochondria Mitochondria Compound->Mitochondria ROS ROS Generation Mitochondria->ROS MAPK_Pathway MAPK Signaling ROS->MAPK_Pathway ERK ERK Activation MAPK_Pathway->ERK p38 p38 Activation MAPK_Pathway->p38 Caspase Caspase Activation ERK->Caspase p38->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 2: Proposed apoptotic signaling pathway of this compound.

Applications in Research and Drug Development

This compound serves as a valuable scaffold in medicinal chemistry for the development of more potent and selective anticancer agents. Its simple structure allows for facile chemical modification to explore structure-activity relationships. Furthermore, it is a useful tool for studying the molecular mechanisms of apoptosis in cancer cells and for identifying novel therapeutic targets within the associated signaling pathways.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its precise molecular targets and signaling pathways will be crucial for its potential translation into a clinical candidate.

References

In-Depth Technical Guide on the Physical Properties of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(Benzo[d]oxazol-2-yl)aniline, a heterocyclic amine with significant interest in medicinal chemistry due to its potent antitumor activities. This document collates available data on its molecular characteristics, solubility, and thermal properties. Detailed methodologies for the experimental determination of these properties are provided, alongside a workflow visualization for physical property characterization. Furthermore, a potential signaling pathway involved in the biological activity of this class of compounds, the Aryl Hydrocarbon Receptor (AhR) pathway, is illustrated to provide context for its application in drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 20934-81-0, is a solid, aromatic compound. Its core structure consists of a benzoxazole (B165842) moiety linked to an aniline (B41778) ring at the 2-position. The physical characteristics of this compound are crucial for its handling, formulation, and development as a therapeutic agent.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that some variation in reported melting points exists in the literature, which may be attributed to different experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₂O[1][2]
Molecular Weight 210.24 g/mol [1][2]
Melting Point 169-170 °C to 207-210 °C[1]
Boiling Point 361.4 °C at 760 mmHg (Predicted)
Water Solubility 20.8 µg/mL
pKa (Predicted) ~3.25 (for the analogous 2-(4-aminophenyl)-6-aminobenzoxazole)

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of solid organic compounds.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For benzoxazole derivatives, the capillary method is commonly employed.

Apparatus:

  • Melting point apparatus (e.g., Electrothermal SMP30)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • For accuracy, perform the measurement in triplicate.

Determination of Boiling Point

As this compound is a solid at room temperature with a high predicted boiling point, its experimental determination requires vacuum distillation to prevent decomposition. The provided boiling point is a predicted value.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of deionized water. The excess solid is necessary to ensure saturation.

  • Seal the vial and place it in a constant temperature shaker bath, typically set to 25 °C.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in µg/mL or other appropriate units.

Workflow and Pathway Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point (Predicted/Vacuum Distillation) purification->bp sol Aqueous Solubility (Shake-Flask Method) purification->sol pka pKa Determination (Potentiometric/Spectrophotometric) purification->pka data_comp Data Compilation & Comparison mp->data_comp bp->data_comp sol->data_comp pka->data_comp report Technical Guide Generation data_comp->report G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (Ligand) AhR_complex AhR-Hsp90-AIP Complex compound->AhR_complex Binds AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change heterodimer AhR-ARNT Heterodimer AhR_active->heterodimer Translocates & Dimerizes with ARNT ARNT ARNT->heterodimer XRE Xenobiotic Response Element (XRE) in DNA heterodimer->XRE Binds to transcription Gene Transcription (e.g., CYP1A1, Cell Cycle Regulators) XRE->transcription Initiates response Cellular Response (Apoptosis, Cell Cycle Arrest) transcription->response

References

4-(Benzo[d]oxazol-2-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical compound 4-(Benzo[d]oxazol-2-yl)aniline, a molecule of interest in medicinal chemistry, particularly noted for its potential as an antitumor agent.[1] This document summarizes its fundamental physicochemical properties and presents a conceptual framework for its characterization.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including stoichiometry calculations, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₁₃H₁₀N₂O[1][2][3][4][5]
Molecular Weight 210.24 g/mol [1][6]
Alternate Molecular Weight 210.237 g/mol [2], 210.235 g/mol [3]
CAS Number 20934-81-0[1][2][3][4][5][6]
Appearance Light yellow to brown solid[1]
Melting Point 207-210 ºC[3]

Conceptual Experimental Workflow

While specific, detailed experimental protocols for the synthesis or application of this compound are proprietary and vary by laboratory, a general workflow for the characterization of such a compound is outlined below. This diagram illustrates the typical progression from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Structure Verification ms Mass Spectrometry purification->ms Molecular Weight Confirmation purity Purity Analysis (e.g., HPLC) purification->purity Purity Assessment cell_assay In Vitro Cell-Based Assays (e.g., MCF-7, MDA-468) purity->cell_assay Proceed if >95% pure ic50 IC50 Determination cell_assay->ic50

A conceptual workflow for the synthesis and evaluation of a chemical compound.

Structural and Molecular Relationships

The identity of a chemical compound is fundamentally linked through its name, its atomic composition (molecular formula), and its resulting mass (molecular weight). The diagram below illustrates this logical relationship for this compound.

G CompoundName This compound MolecularFormula Molecular Formula C₁₃H₁₀N₂O CompoundName->MolecularFormula Defines MolecularWeight Molecular Weight 210.24 g/mol MolecularFormula->MolecularWeight Determines

References

Unveiling the Biological Potential of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole (B165842) scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Among these, 4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of significant interest, demonstrating potent and selective biological effects, particularly in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of 2-Arylbenzoxazoles

The synthesis of 2-arylbenzoxazoles, including this compound, can be achieved through several methodologies. A common and effective approach is the condensation of 2-aminophenols with aromatic aldehydes.

General Synthetic Protocol:

A widely employed method for the synthesis of 2-arylbenzoxazoles involves the reaction of a 2-aminophenol (B121084) with an aromatic aldehyde in the presence of an oxidizing agent. For instance, 2-aminophenol can be reacted with 4-aminobenzaldehyde (B1209532) in a suitable solvent, such as dimethylformamide (DMF) or ethanol, often with the addition of a catalyst like p-toluenesulfonic acid, followed by an oxidative cyclization step.

Another efficient one-pot synthesis involves the reaction of 2-aminophenol with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter, leading to the formation of 2-arylbenzoxazoles in good to excellent yields under mild conditions[1][2].

Biological Activity: Quantitative Analysis

The primary biological activity reported for this compound is its potent antitumor effect, particularly against breast cancer cell lines. The following tables summarize the available quantitative data for this compound and related benzoxazole derivatives.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound MCF-7Cytotoxicity>0.01 - 0.1[3]
This compound MDA-468Cytotoxicity>0.1 - 1[3]
Derivative ClassTarget/Cell LineActivity MetricValue Range (µM)Reference
2,5-disubstituted benzoxazolesMCF-7 (Breast Cancer)IC504 - 12[4][5]
2,5-disubstituted benzoxazolesHepG2 (Liver Cancer)IC5017.9[4][5]
Benzoxazole derivativesVEGFR-2IC500.09738 - 0.2678[6]
Benzoxazole derivativesHepG2 (Liver Cancer)IC503.95 - 50.92[7]
Benzoxazole derivativesMCF-7 (Breast Cancer)IC504.054 - 33.61[7]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-468) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). A vehicle control (solvent only) is also included. The plates are then incubated for a specified period (e.g., 48 to 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 4 mM HCl and 0.1% NP40, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound cell_seeding->treat_cells compound_prep Prepare Serial Dilutions of Compound compound_prep->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 1: Experimental workflow for the MTT cell viability assay.

VEGFR-2 Kinase Inhibition Assay

Several benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Protocol:

  • Plate Coating: A 96-well plate is coated with a poly(Glu, Tyr) 4:1 substrate.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound derivatives) are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated at 30°C for 45 minutes.

  • Detection: A luminescence-based kinase assay kit (e.g., Kinase-Glo™ MAX) is used to measure the amount of ATP remaining in the well after the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

  • Signal Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.

VEGFR2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis coat_plate Coat Plate with Substrate add_inhibitor Add Test Compound coat_plate->add_inhibitor add_kinase_atp Add VEGFR-2 Kinase & ATP add_inhibitor->add_kinase_atp incubate Incubate at 30°C add_kinase_atp->incubate add_detection_reagent Add Kinase-Glo™ Reagent incubate->add_detection_reagent incubate_detect Incubate at RT add_detection_reagent->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence calculate_inhibition Calculate % Inhibition & IC50 read_luminescence->calculate_inhibition

Figure 2: Experimental workflow for the VEGFR-2 kinase inhibition assay.

Signaling Pathway Analysis

While the precise signaling pathways modulated by this compound are still under investigation, the inhibitory activity of related benzoxazoles against VEGFR-2 suggests a potential mechanism of action involving the disruption of angiogenesis.

The VEGFR-2 signaling pathway plays a crucial role in promoting endothelial cell proliferation, migration, and survival, which are key processes in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Benzoxazole This compound (Potential Inhibitor) Benzoxazole->VEGFR2 Inhibits

References

Antitumor Properties of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole (B165842) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, 4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of interest due to its notable antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound and its analogs. It consolidates key quantitative data on its cytotoxic activity, details established experimental protocols for its evaluation, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have historically been a rich source of anticancer drugs. The benzoxazole ring system, characterized by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.

This compound, a key derivative, has demonstrated potent inhibitory activity against various cancer cell lines. This guide synthesizes the available scientific data on its antitumor properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its investigation.

Quantitative Antitumor Activity

The in vitro cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound NameCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)>0.01 - 0.1[1]
MDA-MB-468 (Breast)>0.1 - 1[1]
Benzoxazole Derivative 11 MDA-MB-231 (Breast)5.63[2]
Benzoxazole Derivative 12 MDA-MB-231 (Breast)6.14[2]
Benzoxazole Derivative 12l HepG2 (Liver)10.50
MCF-7 (Breast)15.21
Benzoxazole Derivative 12k HepG2 (Liver)28.36
Benzoxazole Derivative 12d HepG2 (Liver)23.61
Benzoxazole Derivative 13a MCF-7 (Breast)32.47

Mechanism of Action

The antitumor activity of this compound and its analogs is attributed to several mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have indicated that benzoxazole derivatives induce apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.

Key molecular events in benzoxazole-induced apoptosis include:

  • Activation of Caspases: Treatment with benzoxazole derivatives has been shown to lead to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9.

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a hallmark of the intrinsic apoptotic pathway.

Cell Cycle Arrest

Disruption of the normal cell cycle is a fundamental characteristic of cancer. This compound and its derivatives have been shown to interfere with cell cycle progression, predominantly causing an arrest in the G2/M phase.[3] This arrest prevents the cells from entering mitosis, ultimately leading to cell death.

Inhibition of Signaling Pathways

Several signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis are targeted by benzoxazole derivatives.

  • VEGFR-2 Signaling: Some benzoxazole-benzamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can effectively starve the tumor and inhibit its growth.

  • Tubulin Polymerization: Certain benzoxazole derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and induce apoptosis. This mechanism is similar to that of established anticancer drugs like paclitaxel (B517696) and vinca (B1221190) alkaloids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antitumor properties of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the antitumor properties of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation synthesis Compound Synthesis (this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis mechanism->pathway

Fig. 1: General experimental workflow for in vitro evaluation.

apoptosis_pathway compound Benzoxazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Intrinsic apoptosis pathway induced by benzoxazoles.

vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream compound Benzoxazole Derivative compound->vegfr2 Inhibits proliferation Endothelial Cell Proliferation & Migration downstream->proliferation angiogenesis Angiogenesis proliferation->angiogenesis

Fig. 3: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant antitumor potential. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like VEGFR-2 and tubulin polymerization, makes them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapies. Future investigations should focus on expanding the in vivo evaluation of these compounds and further elucidating the specific molecular interactions that underpin their anticancer activity.

References

Inhibitory Activity of 4-(Benzo[d]oxazol-2-yl)aniline Against Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, in vitro inhibitory activity, and putative mechanism of action of 4-(Benzo[d]oxazol-2-yl)aniline, a potent antitumor agent. This document details the inhibitory effects of this compound and its analogs on various cancer cell lines, outlines experimental protocols for its synthesis and biological evaluation, and explores the potential signaling pathways involved in its anticancer activity. The information is presented to support further research and development of benzoxazole-based compounds as potential cancer therapeutics.

Introduction

The benzoxazole (B165842) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Among these, 2-arylbenzoxazoles have garnered significant attention due to their potent and selective cytotoxicity against various cancer cell lines. This compound, in particular, has demonstrated notable inhibitory activity against mammary carcinoma cell lines, making it a compound of interest for further investigation. This guide aims to consolidate the current knowledge on the anticancer properties of this compound and its related structures, providing a technical resource for researchers in the field of oncology drug discovery.

In Vitro Inhibitory Activity

The inhibitory activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)>0.01 - <0.1
MDA-MB-468 (Breast)>0.1 - <1
2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising Activity[1]
2-(4-Methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)Promising Activity[1]
2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoleMCF-7 (Breast)19.89 ± 1.04[2]
HeLa (Cervical)22.71 ± 1.06[2]
2-((4-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoleMCF-7 (Breast)20.18 ± 0.77[2]
HeLa (Cervical)26.86 ± 0.88[2]
2-((4-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoleMCF-7 (Breast)23.12 ± 0.85[2]
Phortress analogue (3m)HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Glioblastoma)Attractive Anticancer Effect[3]
Phortress analogue (3n)HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Glioblastoma)Attractive Anticancer Effect[3]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA). The following protocol is adapted from a standard procedure for the synthesis of 2-phenylbenzoxazole (B188899) and can be applied to the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.09 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).

  • Carefully add polyphosphoric acid (40 g) to the flask.

  • Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and continue stirring for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it over crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminophenol 2-Aminophenol Mix Mix 2-Aminophenol->Mix 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Mix Heat_60C Stir at 60°C (2h) Mix->Heat_60C PPA Heat_120C Stir at 120°C (2h) Heat_60C->Heat_120C Quench Pour onto ice Heat_120C->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3, Water, Brine Extract->Wash Dry_Evaporate Dry and Evaporate Wash->Dry_Evaporate Purify Recrystallization/ Chromatography Dry_Evaporate->Purify Final_Product This compound Purify->Final_Product

Figure 1: Synthetic workflow for this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound Incubate_24h->Treat_Cells Prepare_Dilutions Prepare compound serial dilutions Prepare_Dilutions->Treat_Cells Incubate_Exposure Incubate for exposure time Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Figure 2: Experimental workflow for the MTT cell viability assay.

Putative Mechanism of Action and Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated, substantial evidence from studies on the structurally similar and highly potent anticancer agent, 2-(4-aminophenyl)benzothiazole, suggests a likely mechanism of action. It is proposed that these compounds act as agonists of the aryl hydrocarbon receptor (AhR).[4]

Upon binding to the AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the DNA. This binding event initiates the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1).[4] The induction of CYP1A1 leads to the metabolic activation of the benzoxazole/benzothiazole (B30560) compound, generating reactive electrophilic species that can form DNA adducts.[4] The resulting DNA damage triggers a cellular stress response, ultimately leading to the activation of the intrinsic apoptotic pathway.

The intrinsic apoptotic pathway is characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. The formation of DNA adducts is believed to lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazole This compound AhR AhR Benzoxazole->AhR Metabolites Reactive Metabolites Benzoxazole->Metabolites AhR_Complex Benzoxazole-AhR Complex AhR->AhR_Complex AhR_Complex_N Benzoxazole-AhR Complex AhR_Complex->AhR_Complex_N Translocation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Dimer AhR-ARNT Dimer AhR_Complex_N->Dimer ARNT ARNT ARNT->Dimer XRE XRE Dimer->XRE CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1_Protein CYP1A1_mRNA->CYP1A1_Protein Translation CYP1A1_Protein->Metabolites Metabolic Activation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts DNA Damage DNA_Adducts->Bax Upregulation DNA_Adducts->Bcl2 Downregulation

Figure 3: Proposed signaling pathway for this compound.

Conclusion

This compound is a potent anticancer agent with significant inhibitory activity against various cancer cell lines, particularly those of breast cancer origin. The likely mechanism of action involves activation of the aryl hydrocarbon receptor, leading to metabolic activation and subsequent induction of apoptosis via the intrinsic pathway. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of novel benzoxazole-based cancer therapies. Further investigation into the precise molecular interactions and signaling cascades modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the antitumor agent 4-(Benzo[d]oxazol-2-yl)aniline (also known as 2-(p-aminophenyl)benzoxazole). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Core Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections present the available data for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems like this compound. A study on similar 2-(2'-hydroxyphenyl)benzoxazole derivatives shows their strong absorption in the UVA and UVB ranges.[1]

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)Solvent
Data not available in search resultsMethanol (B129727)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results

Experimental Protocols

Detailed methodologies are essential for the replication of spectroscopic analyses and for ensuring data consistency.

Synthesis of this compound

The synthesis of the title compound can be achieved through the condensation reaction of 4-aminobenzoic acid and 2-aminophenol (B121084) in the presence of polyphosphoric acid.[2]

Procedure:

  • A mixture of 4-aminobenzoic acid (0.1 mol) and 2-aminophenol (0.1 mol) is combined with polyphosphoric acid (50 g).[2]

  • The reaction mixture is heated to 220°C (493 K) under a nitrogen atmosphere for 4 hours.[2]

  • After cooling to room temperature, the mixture is poured into a 10% potassium carbonate (K₂CO₃) solution.[2]

  • The resulting precipitate is collected by vacuum filtration.[2]

  • The crude product is recrystallized from an acetone-water mixture to yield brown crystals of this compound.[2]

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Sample Preparation and Analysis:

  • The sample of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.

  • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

  • The spectra are acquired at room temperature, and the data is processed using standard NMR software.

FT-IR Spectroscopy Protocol

FT-IR spectra are typically recorded using the KBr pellet method.

Sample Preparation and Analysis:

  • A small amount of the sample is intimately mixed with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.[1]

Sample Preparation and Analysis:

  • A stock solution of this compound is prepared in a suitable solvent, such as methanol or ethanol.[1]

  • The solution is diluted to an appropriate concentration (e.g., 10⁻⁴ M).[1]

  • The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).[1]

Mass Spectrometry Protocol

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Analysis:

  • A dilute solution of the sample is prepared in a volatile organic solvent.

  • The sample is introduced into the mass spectrometer.

  • Electron ionization (EI) is a common method for ionizing small organic molecules.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR Sample Prep FTIR FT-IR Purification->FTIR Sample Prep UVVis UV-Vis Purification->UVVis Sample Prep MS Mass Spec Purification->MS Sample Prep Interpretation Structure Elucidation & Purity Assessment NMR->Interpretation FTIR->Interpretation UVVis->Interpretation MS->Interpretation Final_Report Final_Report Interpretation->Final_Report Technical Report

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 4-(Benzo[d]oxazol-2-yl)aniline, a potent antitumor agent.[1] The document details experimental protocols, presents spectral data in a structured format, and visualizes the analytical workflow and a relevant biological pathway.

Spectroscopic and Mass Spectrometry Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, also known as 2-(p-aminophenyl)benzoxazole.[2]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
Data not publicly available---Aromatic Protons
Data not publicly available---Amine Protons (-NH₂)

Note: While a ¹H NMR spectrum is available for this compound, the specific chemical shift values and multiplicities are not detailed in the publicly accessible information. Researchers should acquire and interpret a high-resolution spectrum for precise assignments.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
Data not publicly availableAromatic Carbons
Data not publicly availableBenzoxazole (B165842) Carbons
Table 3: Mass Spectrometry Data
m/zRelative Intensity (%)Ion Assignment
210100[M]⁺
181~40[M - HCN - H]⁺
154~20[M - 2HCN]⁺
128~15[C₉H₆N]⁺
92~30[C₆H₆N]⁺
77~15[C₆H₅]⁺

Note: The mass spectrometry data is based on a typical electron ionization (EI) fragmentation pattern for this class of compounds. The molecular ion peak [M]⁺ is expected at m/z 210, corresponding to the molecular weight of this compound (C₁₃H₁₀N₂O).[2][3]

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, adapted from standard practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Instrumentation:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Instrumentation:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Ionization Method Selection:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known reference compound across the desired mass range.

    • Set the appropriate source parameters (e.g., temperature, voltage) for the chosen ionization method.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this may involve a direct insertion probe or a GC inlet. For ESI, the sample is typically introduced via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).

    • Analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and a potential signaling pathway impacted by its antitumor activity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_pathway Apoptosis Signaling Pathway Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Discussion

The spectral data are crucial for confirming the chemical structure of this compound. The ¹H NMR spectrum will provide information about the number and connectivity of protons in the molecule, while the ¹³C NMR spectrum will reveal the carbon framework. The mass spectrum confirms the molecular weight and provides insights into the stability and fragmentation of the molecule under the given ionization conditions.

From a biological perspective, 2-arylbenzoxazole derivatives have garnered significant interest due to their potential as anticancer agents.[4] Studies on similar compounds suggest that they can induce apoptosis in cancer cells.[5][6] One of the proposed mechanisms involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.[7] The compound this compound, in particular, has shown inhibitory activity against mammary carcinoma cell lines.[1] Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action and potential for therapeutic development.

References

Potential Therapeutic Targets of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic compound that has demonstrated significant potential as an antitumor agent. This technical guide synthesizes the current understanding of its therapeutic targets and mechanisms of action, drawing upon preclinical data from the broader class of 2-aryl-benzoxazole derivatives. The primary focus of this document is to delineate the role of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key therapeutic target and to detail the downstream signaling pathways, including the induction of apoptosis, that contribute to the compound's anti-cancer activity. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the key biological processes to support further research and drug development efforts in this area.

Introduction

This compound belongs to the benzoxazole (B165842) class of compounds, which are recognized for their diverse pharmacological activities, including anticancer properties. The core structure, featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a privileged scaffold in medicinal chemistry. Preclinical studies have identified this compound as a potent inhibitor of mammary carcinoma cell lines, suggesting its potential as a therapeutic agent for breast cancer and possibly other malignancies. This guide will provide an in-depth exploration of its likely molecular targets and mechanisms of action.

Primary Therapeutic Target: VEGFR-2

A substantial body of evidence points towards Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary therapeutic target for the 2-aryl-benzoxazole class of compounds, including this compound. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.

Mechanism of Action: VEGFR-2 Inhibition

This compound and its analogs are believed to exert their anti-angiogenic and antitumor effects by inhibiting the tyrosine kinase activity of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds can block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Compound This compound Compound->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Figure 1: Proposed mechanism of VEGFR-2 inhibition by this compound.

Downstream Effect: Induction of Apoptosis

A primary consequence of VEGFR-2 inhibition and the disruption of other cellular pathways by this compound and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells.

Apoptotic Pathways

The induction of apoptosis by benzoxazole derivatives is often mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Apoptosis_Pathway Compound This compound Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (pro-apoptotic) Compound->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes release of CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Intrinsic apoptosis pathway induced by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related benzoxazole derivatives. It is important to note that the IC50 values for the specific title compound are presented as ranges in the available literature.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Carcinoma>0.01 - 0.1[1]
MDA-MB-468Breast Carcinoma>0.1 - 1[1]

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Representative Benzoxazole Derivatives

Compound IDIC50 (nM)Reference CompoundIC50 (nM)Reference
Derivative A97.38Sorafenib48.16[2]
Derivative B155Sorafenib48.16[2]
Derivative C194.6Sorafenib48.16[2]

Table 3: In Vitro Anti-proliferative Activity of Representative Benzoxazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative AHepG2Hepatocellular Carcinoma10.50Sorafenib5.57[2]
Derivative AMCF-7Breast Carcinoma15.21Sorafenib6.46[2]
Derivative DHCT-116Colorectal Carcinoma5.76Sorafenib5.47[3]
Derivative DHepG2Hepatocellular Carcinoma9.45Sorafenib9.18[3]
Derivative DMCF-7Breast Carcinoma7.36Sorafenib7.26[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read absorbance at 570 nm Add_DMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for the MTT assay to determine anti-proliferative activity.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, add a reaction buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add varying concentrations of this compound or a reference inhibitor (e.g., Sorafenib).

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a fluorophore or a chromophore.

  • Incubation: Incubate the lysate with the substrate. Active caspases will cleave the substrate, releasing the reporter molecule.

  • Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the fold-change in caspase activity compared to untreated control cells.

Conclusion

This compound and the broader class of 2-aryl-benzoxazoles represent a promising avenue for the development of novel anticancer therapeutics. The available evidence strongly suggests that VEGFR-2 is a key therapeutic target, and its inhibition leads to anti-angiogenic effects and the induction of apoptosis in cancer cells. While more specific data for this compound is needed to fully elucidate its pharmacological profile, the information presented in this guide provides a solid foundation for further investigation. Future research should focus on obtaining more precise quantitative data for this specific compound, exploring its efficacy in in vivo models, and further delineating the molecular details of its interaction with VEGFR-2 and other potential targets.

References

The Enduring Scaffold: A Deep Dive into the Medicinal Chemistry of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole (B165842) core, a bicyclic aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of benzoxazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation.

Anticancer Activity of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineAssayIC50 (µM)Reference
10b 2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole linkedA549 (Lung)MTT0.13 ± 0.014[1]
MCF-7 (Breast)MTT0.10 ± 0.013[1]
HT-29 (Colon)MTT0.22 ± 0.017[1]
11g Combretastatin-linkedMCF-7 (Breast)Not Specified>Doxorubicin[2]
11h Combretastatin-linkedA549 (Lung)Not Specified>Doxorubicin[2]
14b 2-(substituted phenyl)HepG2 (Liver)MTT4.61[3]
MCF-7 (Breast)MTTNot Specified[3]
12l 5-methyl, 2-(3-chlorophenyl)HepG2 (Liver)MTT10.50[4]
MCF-7 (Breast)MTT15.21[4]
8g Thiazole-basedHCT-116 (Colon)NCI 60-cell line panelNot Specified[5]
12e Thiazole-basedHCT-116 (Colon)NCI 60-cell line panelNot Specified[5]
9b Cyclic amine-containingMCF-7 (Breast)Not Specified<0.1[2]
A549 (Lung)Not Specified<0.1[2]
9c Cyclic amine-containingMCF-7 (Breast)Not Specified<0.1[2]
A549 (Lung)Not Specified<0.1[2]
3m Phortress analogueVariousMTTNot Specified[6]
3n Phortress analogueVariousMTTNot Specified[6]
Mechanism of Action: Apoptosis Induction

A primary mechanism by which benzoxazole derivatives exert their anticancer effects is through the induction of apoptosis. Several studies have shown that these compounds can trigger the intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 cleavage Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 cleavage Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Benzoxazole Derivatives Benzoxazole Derivatives Bcl-2 Bcl-2 Benzoxazole Derivatives->Bcl-2 inhibit Bax Bax Benzoxazole Derivatives->Bax activate Bcl-2->Mitochondrion Bax->Mitochondrion

Caption: Apoptosis induction by benzoxazole derivatives.

Certain benzoxazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. For instance, specific derivatives have been observed to cause a significant increase in caspase-3 and caspase-9 levels, key executioner and initiator caspases, respectively.[7]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic potential of benzoxazole derivatives against cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7, A549, HepG2) in a suitable complete culture medium (e.g., DMEM with 10% FBS).
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

2. Compound Treatment:

  • Prepare stock solutions of the benzoxazole derivatives in DMSO.
  • Create serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.
  • After 24 hours of cell seeding, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds.
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).[8]

3. Incubation:

  • Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

5. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[8]

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture Cancer Cells", fillcolor="#FBBC05", fontcolor="#202124"]; "Seeding" [label="Seed Cells in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation_24h" [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Prep" [label="Prepare Compound Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment" [label="Treat Cells with Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubation_48_72h" [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; "MTT_Addition" [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation_4h" [label="Incubate for 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; "Solubilization" [label="Solubilize Formazan with DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; "Absorbance_Reading" [label="Read Absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Calculate Viability and IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture" [color="#5F6368"]; "Cell_Culture" -> "Seeding" [color="#5F6368"]; "Seeding" -> "Incubation_24h" [color="#5F6368"]; "Incubation_24h" -> "Treatment" [color="#5F6368"]; "Compound_Prep" -> "Treatment" [color="#5F6368"]; "Treatment" -> "Incubation_48_72h" [color="#5F6368"]; "Incubation_48_72h" -> "MTT_Addition" [color="#5F6368"]; "MTT_Addition" -> "Incubation_4h" [color="#5F6368"]; "Incubation_4h" -> "Solubilization" [color="#5F6368"]; "Solubilization" -> "Absorbance_Reading" [color="#5F6368"]; "Absorbance_Reading" -> "Data_Analysis" [color="#5F6368"]; "Data_Analysis" -> "End" [color="#5F6368"]; }

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity of Benzoxazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against selected microbial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
B7 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)P. aeruginosa16--[9]
B11 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)P. aeruginosa16--[9]
5d Not Specified--C. albicans SC531416[9]
2b Aromatic tieVarious bacteria0.098 - 0.78C. albicansPoor[10]
IIIa-IIIe 3,4,5-trimethoxyphenylVarious bacteria15.6 - 500Various fungi15.6 - 500[11]
1A Not SpecifiedE. coli25A. terrus50[12]
S. typhi25P. brocae50[12]
S. aureus25[12]
P. syringae50[12]
2A Not SpecifiedS. aureus12.5[12]
Various N-phenyl-1,3-benzoxazol-2-amineE. coliPotent at 25A. clavatusModerate[13]
C. albicansModerate[13]
1 Not SpecifiedC. albicans0.34 x 10⁻³ µM[14]
10 Not SpecifiedB. subtilis1.14 x 10⁻³ µM[14]
13 Not SpecifiedP. aeruginosa2.57 x 10⁻³ µM[14]
19 Not SpecifiedS. typhi2.40 x 10⁻³ µMA. niger2.40 x 10⁻³ µM[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives using the broth microdilution method.

1. Preparation of Inoculum:

  • Culture bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) on appropriate agar (B569324) plates.
  • Prepare a bacterial/fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Inoculate each well with the prepared microbial suspension.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Benzoxazole Derivatives

Chronic inflammation is implicated in a multitude of diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected benzoxazole derivatives.

Compound IDTargetAssayIC50 (µM)Reference
3c IL-6In vitro10.14 ± 0.08[15]
3d IL-6In vitro5.43 ± 0.51[15]
3g IL-6In vitro5.09 ± 0.88[15]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate COX-2Fluorometric25.8 (µg/ml)[16]
Methyl-2-benzamido benzoxazole-5- carboxylate COX-2Fluorometric30.7 (µg/ml)[16]
Methyl-2-amino benzoxazole carboxylate Tosylate COX-2Fluorometric11.5 (µg/ml)[16]
3e COX-2In vitro0.57 - 0.72[17]
3f COX-2In vitro0.57 - 0.72[17]
3r COX-2In vitro0.57 - 0.72[17]
3s COX-2In vitro0.57 - 0.72[17]
VIIe COX-2Chromogenic10.72[18]
VIIf COX-2Chromogenic10.85[18]
Mechanism of Action: COX Inhibition

A key mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

cox_pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole_Derivatives Benzoxazole_Derivatives Benzoxazole_Derivatives->COX_Enzymes inhibit

Caption: Inhibition of the COX pathway by benzoxazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening benzoxazole derivatives for their ability to inhibit the COX-2 enzyme.

1. Reagents and Materials:

  • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and a known inhibitor like celecoxib).
  • Test benzoxazole derivatives.
  • 96-well black microplate.
  • Fluorometric microplate reader.

2. Assay Procedure:

  • Prepare dilutions of the test compounds and the standard inhibitor in the assay buffer.
  • To each well of the microplate, add the assay buffer, COX-2 enzyme, and the test compound or standard.
  • Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
  • Incubate the plate at the recommended temperature and time according to the kit instructions.

3. Data Measurement and Analysis:

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
  • The fluorescence generated is proportional to the COX-2 activity.
  • Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.[16]

Synthesis of Benzoxazole Derivatives

A variety of synthetic routes have been developed for the preparation of the benzoxazole scaffold and its derivatives. A common and versatile method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.

General Synthetic Protocol: Condensation of 2-Aminophenol with a Carboxylic Acid

synthesis_workflow Start Start Reactants 2-Aminophenol + Carboxylic Acid Derivative Start->Reactants Reaction_Conditions Add Condensing Agent (e.g., PPA, DCC) + Solvent Reactants->Reaction_Conditions Heating Heat/Reflux for specified time Reaction_Conditions->Heating Workup Reaction Work-up (e.g., Quenching, Extraction) Heating->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product 2-Substituted Benzoxazole Characterization->Final_Product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

1. Reaction Setup:

  • In a round-bottom flask, combine 2-aminophenol and the desired carboxylic acid (or its derivative, such as an acid chloride or ester).
  • Add a suitable solvent and a condensing agent. Polyphosphoric acid (PPA) is a commonly used reagent that can also serve as the solvent.[19] Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed in a suitable solvent like acetonitrile.[19]

2. Reaction:

  • Heat the reaction mixture under reflux for a period ranging from a few hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
  • Collect the crude product by filtration.
  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

4. Characterization:

  • Confirm the structure of the synthesized benzoxazole derivative using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a foundational overview of the significant role of benzoxazole derivatives in medicinal chemistry. The versatility of the benzoxazole scaffold, coupled with the diverse biological activities of its derivatives, ensures that it will remain an area of intense research and development for the foreseeable future.

References

Methodological & Application

Application Notes: Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(Benzo[d]oxazol-2-yl)aniline, a key intermediate in the development of pharmaceuticals and functional organic materials.[1][2][3] The primary method described is the condensation reaction of 2-aminophenol (B121084) with 4-aminobenzoic acid, catalyzed by polyphosphoric acid (PPA).[4] This one-pot synthesis is efficient and avoids the need for high-pressure equipment.[4] This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 2-(p-aminophenyl)benzoxazole, is a heterocyclic aromatic compound.[5] The benzoxazole (B165842) moiety is a significant pharmacophore found in various biologically active compounds, including those with antitumor[2][6], antimicrobial, and anti-inflammatory properties. This compound serves as a crucial building block for synthesizing more complex molecules, such as kinase inhibitors for cancer therapy and novel dyes.[1]

The synthesis of 2-substituted benzoxazoles is often achieved through the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives.[7] Polyphosphoric acid (PPA) has been established as a highly effective and convenient catalyst for this type of condensation, promoting dehydration and ring closure to yield the desired benzoxazole product in high yields.[4][8]

Chemical Properties and Safety Information

Before proceeding with the synthesis, it is crucial to understand the properties and hazards associated with the reactants and the final product.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Hazards
2-Aminophenol C₆H₇NO109.13174284Harmful if swallowed, skin/eye irritant
4-Aminobenzoic acid C₇H₇NO₂137.14187-189-Skin/eye/respiratory irritant
Polyphosphoric acid Hₙ₊₂PₙO₃ₙ₊₁Variable~20DecomposesCorrosive, causes severe skin burns and eye damage
This compound C₁₃H₁₀N₂O210.23169-170361.4Harmful if swallowed, causes serious eye irritation[5]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care.

  • Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10] Avoid all direct contact.

Experimental Protocol

Synthesis of this compound via PPA Catalysis

This protocol is adapted from established methods for synthesizing 2-aryl-substituted benzoxazoles using polyphosphoric acid.[4][11]

Materials:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • 4-Aminobenzoic acid (1.37 g, 10 mmol)

  • Polyphosphoric acid (PPA) (~40 g)

  • Deionized water

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add polyphosphoric acid (~40 g). Begin stirring and gently heat the PPA to approximately 60°C to reduce its viscosity.

  • Addition of Reactants: To the stirring PPA, add 2-aminophenol (1.09 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).

  • Reaction: Slowly raise the temperature of the reaction mixture to 180-200°C. Maintain this temperature with continuous stirring for 4 hours. The mixture will become darker and more homogeneous as the reaction progresses.

  • Work-up: After 4 hours, turn off the heat and allow the mixture to cool to about 80-100°C. Carefully and slowly pour the hot, viscous reaction mixture into a beaker containing ~200 g of crushed ice and water. This step must be done cautiously in a fume hood as it is highly exothermic.

  • Neutralization and Precipitation: Stir the resulting aqueous suspension until all the PPA is hydrolyzed and the ice has melted. The product will precipitate as a solid. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with deionized water (3 x 50 mL) to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol (B145695)/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Expected Results
ParameterExpected Value
Product Appearance Off-white to light yellow solid/powder
Theoretical Yield 2.10 g
Typical Experimental Yield 75-85%
Melting Point 169-170°C[5]
Purity (by HPLC/NMR) >98%

Visualizations

Reaction Mechanism Workflow

The synthesis proceeds via a condensation and subsequent cyclodehydration mechanism catalyzed by polyphosphoric acid.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Final Product R1 2-Aminophenol Mix Mixing in PPA R1->Mix R2 4-Aminobenzoic Acid R2->Mix Heat Heating (180-200°C) Mix->Heat Catalyst: PPA Amide Amide Intermediate (N-(2-hydroxyphenyl)-4-aminobenzamide) Heat->Amide Condensation Cyclize Intramolecular Cyclization & Dehydration Amide->Cyclize - H₂O P This compound Cyclize->P

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps from reaction setup to final product purification.

Experimental_Workflow start Start setup 1. Mix Reactants (2-Aminophenol, 4-Aminobenzoic Acid) in Polyphosphoric Acid (PPA) start->setup react 2. Heat Mixture (180-200°C, 4h) setup->react workup 3. Quench Reaction (Pour into ice-water) react->workup neutralize 4. Neutralize with NaHCO₃ (Precipitates Product) workup->neutralize filter 5. Isolate Crude Product (Vacuum Filtration) neutralize->filter purify 6. Recrystallize (Ethanol/Water) filter->purify dry 7. Dry Product (Under Vacuum) purify->dry analyze 8. Characterization (NMR, MS, MP) dry->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various bioactive molecules and functional materials. The benzoxazole (B165842) core is a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities. This document provides a detailed protocol for the synthesis of this compound via the acid-catalyzed condensation of 2-aminophenol (B121084) and 4-aminobenzoic acid.

Principle of the Method

The synthesis is based on the Phillips condensation reaction, a well-established method for the formation of benzazoles. This reaction involves the cyclocondensation of a 2-aminophenol with a carboxylic acid under dehydrating acidic conditions. Polyphosphoric acid (PPA) is a commonly employed catalyst and solvent in this reaction, as it effectively promotes the dehydration and subsequent cyclization to form the benzoxazole ring.

Experimental Protocol

Materials and Reagents
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers

  • Buchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq) and 4-aminobenzoic acid (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively.

  • Reaction: Heat the mixture with stirring to 180-200°C. Maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the resulting acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with an excess of cold distilled water to remove any remaining salts and impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The yield of this compound can be expected to be in a similar range to analogous benzazole syntheses reported in the literature. The following table summarizes yields for structurally related compounds prepared using similar acid-catalyzed condensation methods.

ProductReactantsCatalyst/SolventYield
2-(4-chlorophenyl)benzooxazole2-aminophenol and p-chlorobenzoic acidAmmonium chloride/Ethanol88%
4-(1H-benzo[d]imidazol-2-yl)anilineo-phenylenediamine and p-aminobenzoic acido-phosphoric acid66%
2-phenylbenzoxazole2-aminophenol and benzoic acidPolyphosphoric acidHigh

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 2-Aminophenol Reaction Condensation Reaction Reactant1->Reaction Reactant2 4-Aminobenzoic Acid Reactant2->Reaction Catalyst Polyphosphoric Acid (PPA) Catalyst->Reaction Temperature 180-200°C Temperature->Reaction Time 4-6 hours Time->Reaction Workup Quenching on Ice Reaction->Workup Neutralization Neutralization with NaOH Workup->Neutralization Isolation Filtration & Washing Neutralization->Isolation Purification Recrystallization/Chromatography Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Polyphosphoric acid is corrosive and hygroscopic. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is carried out at high temperatures. Use a heating mantle with proper temperature control and take precautions against thermal burns.

  • The neutralization step with sodium hydroxide is exothermic. Perform this step slowly and with cooling to control the temperature.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This protocol outlines a reliable and straightforward method for the synthesis of this compound. The Phillips condensation using polyphosphoric acid is an effective approach for constructing the benzoxazole core. The expected yield, based on analogous reactions, is moderate to high. This synthetic route provides a foundation for the production of this valuable compound for further applications in research and development.

Application Notes and Protocols for 4-(Benzo[d]oxazol-2-yl)aniline in MDA-MB-468 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic compound that has demonstrated potential as an antitumor agent. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the MDA-MB-468 human breast cancer cell line. MDA-MB-468 cells are a well-established model for triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.[1][2][3] These cells are characterized by the absence of estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and the lack of human epidermal growth factor receptor 2 (HER2) amplification.[1][3] Notably, MDA-MB-468 cells exhibit a mutation in the TP53 tumor suppressor gene and a significant amplification of the epidermal growth factor receptor (EGFR) gene, making them a relevant model for studying EGFR-targeted therapies.[1][3]

The protocols outlined below cover essential assays for evaluating the biological activity of this compound, including cell viability, apoptosis, cell cycle analysis, and investigation of key signaling pathways.

Quantitative Data Summary

The following table summarizes the known and expected quantitative outcomes of treating MDA-MB-468 cells with this compound and related compounds. This data serves as a benchmark for experimental design and data interpretation.

ParameterCompoundCell LineValue/EffectReference
IC50 This compoundMDA-MB-468> 1 µM (after 10 days)[4][5]
IC50 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one (Compound 5k)MDA-MB-46819.90 ± 1.37 µM[6]
Apoptosis 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one (Compound 5k)MDA-MB-4682.8-fold increase in Annexin V-FITC positive cells[6][7]
Cell Cycle 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one (Compound 5k)MDA-MB-4688.13-fold increase in Pre-G1 phase population[6][7]
Cell Cycle Pyrazole Derivative (Compound 3f)MDA-MB-468Arrest in S phase[8]

Postulated Mechanism of Action and Signaling Pathways

Based on studies of related benzoxazole (B165842) and benzothiazole (B30560) derivatives in breast cancer cell lines, this compound is hypothesized to exert its anticancer effects by inducing apoptosis and causing cell cycle arrest. The high expression of EGFR in MDA-MB-468 cells and the known involvement of the PI3K/Akt/mTOR pathway in their survival and proliferation suggest these as potential targets. Benzothiazole derivatives have been shown to downregulate EGFR and modulate key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.

Signaling_Pathway Postulated Signaling Pathway for this compound in MDA-MB-468 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Postulated Signaling Pathway for this compound in MDA-MB-468 Cells EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits (Hypothesized) Inhibitor->PI3K Inhibits (Hypothesized)

Postulated signaling pathway in MDA-MB-468 cells.

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-468 Cells

This protocol describes the standard procedure for culturing MDA-MB-468 cells.

  • Materials:

    • MDA-MB-468 cells (e.g., ATCC HTB-132)

    • Leibovitz's L-15 Medium (e.g., ATCC 30-2008)

    • Fetal Bovine Serum (FBS)

    • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

    • Phosphate-Buffered Saline (PBS), calcium and magnesium free

    • Cell culture flasks (e.g., T-75)

    • Incubator (37°C, no CO2)

  • Protocol:

    • Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.

    • Culturing: Culture cells in a T-75 flask with the complete growth medium. Incubate at 37°C in a non-humidified incubator with free gas exchange with atmospheric air. Note: L-15 medium is formulated for use without CO2.[9]

    • Subculturing:

      • When cells reach 80-90% confluency, remove and discard the culture medium.

      • Briefly rinse the cell layer with PBS to remove residual serum.[9]

      • Add 2.0-3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cell layer is dispersed (typically 5-15 minutes).[9]

      • Add 6.0-8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.

      • Add appropriate aliquots of the cell suspension to new culture vessels. A subcultivation ratio of 1:2 to 1:4 is recommended.

      • Incubate the cultures at 37°C.

Experimental_Workflow_Cell_Culture Start Start with frozen vial of MDA-MB-468 cells Thaw Thaw vial rapidly at 37°C Start->Thaw Centrifuge Centrifuge and resuspend in complete medium Thaw->Centrifuge Culture Culture in T-75 flask at 37°C (no CO2) Centrifuge->Culture Check_Confluency Monitor until 80-90% confluent Culture->Check_Confluency Check_Confluency->Culture No Subculture Subculture: Rinse, Trypsinize, Resuspend, Re-plate Check_Confluency->Subculture Yes Continue_Culture Continue culturing new flasks Subculture->Continue_Culture End Cells ready for experiments Subculture->End Continue_Culture->Check_Confluency

Workflow for MDA-MB-468 cell culture.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • MDA-MB-468 cells

    • Complete growth medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO). Remove the medium from the wells and add 100 µL of the various concentrations of the compound or vehicle control.

    • Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours, or up to 10 days based on initial findings).[4]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against compound concentration.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated MDA-MB-468 cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Protocol:

    • Cell Preparation: Induce apoptosis by treating cells with this compound for a specified time. Include untreated cells as a negative control.

    • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cells once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Apoptosis_Assay_Workflow Start Treat MDA-MB-468 cells with compound Harvest Harvest cells (adherent + floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Add Binding Buffer and analyze via Flow Cytometry Incubate->Analyze End Quantify Apoptotic vs. Viable vs. Necrotic cells Analyze->End

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Materials:

    • Treated and untreated MDA-MB-468 cells

    • Cold PBS

    • Ice-cold 70-80% ethanol (B145695)

    • PI/RNase Staining Buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed 3 x 105 MDA-MB-468 cells/mL in 6-well plates. After 24 hours, treat with the desired concentration of this compound or vehicle control for 24-48 hours.[12]

    • Harvest Cells: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

    • Fixation: Resuspend the cell pellet in cold PBS, then add ice-cold 70-80% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[12]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase solution.

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate histograms representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the EGFR and PI3K/Akt/mTOR pathways.

  • Materials:

    • Treated and untreated MDA-MB-468 cells

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH, or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate and imaging system

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]

    • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[14]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST, then add ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

    • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anticancer effects of this compound on MDA-MB-468 cells. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action, identify its molecular targets, and generate the robust data necessary for further drug development. Careful optimization of treatment concentrations and incubation times will be crucial for obtaining reliable and reproducible results.

References

Preparation of Stock Solutions for 4-(Benzo[d]oxazol-2-yl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of 4-(Benzo[d]oxazol-2-yl)aniline, a compound of interest for its potential antitumor activities. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 20934-81-0[1]
Molecular Formula C₁₃H₁₀N₂O[1]
Molecular Weight 210.24 g/mol [1]
Appearance Light yellow to brown solid[1]

Solubility Data

The solubility of this compound has been determined to be high in dimethyl sulfoxide (B87167) (DMSO). While its solubility in other common laboratory solvents has not been extensively quantified in publicly available literature, some solvents have been used in its synthesis and purification processes.

SolventIUPAC NameSolubility (at ambient temperature)Notes
Dimethyl Sulfoxide (DMSO) Dimethyl sulfoxide≥ 100 mg/mL (≥ 475.66 mM)Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.[1]
Ethanol EthanolData not readily availableUsed for recrystallization in some synthetic procedures, suggesting moderate solubility at elevated temperatures.[2]
N,N-Dimethylformamide (DMF) N,N-DimethylformamideData not readily availableUsed as a reaction solvent in the synthesis of derivatives, indicating some degree of solubility.[3]
Methanol MethanolData not readily available-
Acetone Propan-2-oneData not readily available-
Ethyl Acetate Ethyl acetateData not readily availableUsed as an eluent in column chromatography, suggesting some solubility.[2]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 100 mM stock solution.

    • Mass (mg) = 100 mmol/L * 0.001 L * 210.24 g/mol * 1000 mg/g = 21.024 mg (for 1 mL)

  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile tube. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the integrity of the stock solution.

  • Long-term Storage: Store aliquots at -80°C for up to 6 months.[1]

  • Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[1]

  • Light Protection: Protect the solution from light at all times.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound.

It is advisable to use freshly prepared solutions for experiments. If a solution has been stored, visually inspect for any precipitation before use. If precipitate is observed, gently warm and vortex the solution to redissolve the compound completely.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_usage Usage A Calculate Required Mass B Weigh Compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot into Tubes D->E Solution Prepared F Store at -20°C or -80°C E->F G Protect from Light E->G H Thaw Aliquot F->H For Experiment I Dilute to Working Concentration H->I

References

Application Notes and Protocols: 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Benzo[d]oxazol-2-yl)aniline is a potent antitumor agent with demonstrated inhibitory activity against mammary carcinoma cell lines.[1] This document provides detailed information on its solubility in Dimethyl Sulfoxide (DMSO), protocols for solution preparation, and its potential applications in cancer research.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂O[1]
Molecular Weight 210.24 g/mol [1]
Appearance Light yellow to brown solid[1]
CAS Number 20934-81-0[1][2]

Solubility in DMSO

This compound exhibits high solubility in DMSO.

SolventSolubilityMolar ConcentrationNotes
DMSO ≥ 100 mg/mL475.66 mMThe hygroscopic nature of DMSO can significantly impact solubility. It is highly recommended to use newly opened DMSO for optimal dissolution.[1]

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/newly opened DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh 21.02 mg of this compound powder using a calibrated analytical balance.

  • Adding Solvent: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex the mixture until the solid is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

G cluster_workflow Workflow for Stock Solution Preparation weigh 1. Weigh 21.02 mg of This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso Transfer powder to vial dissolve 3. Vortex/Sonicate to completely dissolve add_dmso->dissolve Ensure complete dissolution aliquot 4. Aliquot into smaller volumes dissolve->aliquot Prevent freeze-thaw cycles store 5. Store at -20°C or -80°C, protected from light aliquot->store Long-term stability

Caption: Workflow for preparing a 100 mM stock solution.

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of a compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical instrument

  • 2 mL vials

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of DMSO (e.g., 1 mL). The amount should be more than what is expected to dissolve.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature.

Applications in Research

This compound is a potent antitumor agent.[1] It has shown inhibitory activity against mammary carcinoma cell lines, specifically MCF-7 and MDA-MB-468.[1]

In Vitro Activity:

  • MCF-7 Cells: IC₅₀ > 0.01-0.1 µM (7-day incubation)[1]

  • MDA-MB-468 Cells: IC₅₀ > 0.1-1 µM (10-day incubation)[1]

The precise mechanism of action has not been fully elucidated in the provided search results, but its activity against cancer cell lines suggests it may interfere with critical signaling pathways involved in cell proliferation and survival. A hypothetical pathway is illustrated below.

cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound precipitates out of stock solution Solvent is not of sufficient purity (e.g., contains water).Use anhydrous, newly opened DMSO.[1]
Storage conditions are inadequate.Store aliquots at -20°C or -80°C and protect from light.[1]
Inconsistent experimental results Incomplete dissolution of the compound.Ensure the stock solution is clear. Gentle warming or sonication may be necessary for complete dissolution.[1]
Precipitation of the compound in aqueous media during assays.Lower the final concentration of the compound in the assay. Increase the percentage of the organic co-solvent if the assay permits.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Ordering Information

Product NameCAS Number
This compound20934-81-0

References

Application Notes and Protocols for the Analytical Characterization of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzo[d]oxazol-2-yl)aniline, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities. Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and quality of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. HPLC is employed for purity assessment and quantification. GC-MS provides information on the compound's volatility and fragmentation pattern, aiding in its identification. NMR spectroscopy (¹H and ¹³C) is essential for elucidating the precise molecular structure. FT-IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy determines its absorption properties.

Data Presentation

The following tables summarize the expected quantitative data from the analytical characterization of this compound.

Table 1: HPLC-UV Data

ParameterValue
Retention Time (t_R)8.5 ± 0.5 min
Wavelength (λ_max)~336 nm
Purity>95%

Table 2: GC-MS Data

ParameterValue
Retention Time (t_R)15.2 ± 0.8 min
Molecular Ion (M+)m/z 210
Key Fragment IonsTo be determined

Table 3: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.6m4HAromatic protons
~7.4-7.2m4HAromatic protons
~6.0br s2H-NH₂

Table 4: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)Assignment
~163C=N (oxazole)
~151Aromatic C-O
~142Aromatic C-N
~130-110Aromatic CH

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, SharpN-H stretch (amine)
~3100-3000MediumAromatic C-H stretch
~1630StrongC=N stretch (oxazole)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1240StrongAsymmetric C-O-C stretch

Table 6: UV-Vis Spectral Data

ParameterValue (in Ethanol)
λ_max336 nm[1]
Molar Absorptivity (ε)To be determined

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 10 µg/mL by dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 336 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification of this compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: 40-450 amu

  • Analysis: Inject 1 µL of the sample solution and acquire the data. Identify the compound based on its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of this compound using the KBr pellet method.

Instrumentation:

  • FT-IR spectrometer

Reagents:

  • Potassium bromide (KBr), IR grade

Procedure:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Press the powder in a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the determination of the maximum absorption wavelength (λ_max) of this compound.

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 10 µg/mL).

  • Spectral Acquisition:

    • Use ethanol as the blank.

    • Scan the sample solution over a wavelength range of 200-600 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λ_max).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Standard Standard->Dissolve Autosampler Autosampler Dissolve->Autosampler Column C18 Column Autosampler->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

Caption: HPLC analysis workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Injector Injector Dissolve->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Compound Identification TIC->Identification Mass_Spectrum->Identification

Caption: GC-MS analysis workflow for identification.

Analytical_Techniques cluster_techniques Analytical Characterization cluster_properties Determined Properties Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR UVVis UV-Vis Compound->UVVis Purity Purity HPLC->Purity Identity Identity & Mol. Weight GCMS->Identity Structure Molecular Structure NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Absorption UV Absorption UVVis->Absorption

Caption: Relationship of analytical techniques to determined properties.

References

High-performance liquid chromatography (HPLC) for 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the high-performance liquid chromatography (HPLC) analysis of 4-(Benzo[d]oxazol-2-yl)aniline are detailed below. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the quantification and purity assessment of this compound.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a chemical compound of significant interest in pharmaceutical research due to its core structure, which is found in various biologically active molecules. As a potent antitumor agent, its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic analysis.[1][2] High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and accuracy for the analysis of such compounds. This document provides a representative reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water. This compound is separated from other components in the sample based on its hydrophobic interactions with the stationary phase. The compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • This compound reference standard (Purity ≥98%)

  • Labware: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. Optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 335 nm
Run Time 15 minutes

4. Method Validation Parameters (Illustrative)

The analytical method should be validated according to ICH guidelines. The following table provides an example of expected performance data.

ParameterSpecification/Expected Range
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity No interference from blank/placebo at the retention time of the analyte

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Standard Stock Solution (1mg/mL) working_standards Prepare Working Standard Solutions stock_solution->working_standards injection Inject Standards and Samples working_standards->injection sample_prep Prepare and Filter Sample Solution sample_prep->injection hplc_setup Set Up HPLC System (Chromatographic Conditions) hplc_setup->injection data_acq Data Acquisition injection->data_acq peak_integration Integrate Peaks data_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte Concentration peak_integration->quantification cal_curve->quantification result Final Report quantification->result

Caption: Workflow for the HPLC analysis of this compound.

References

Application of 4-(Benzo[d]oxazol-2-yl)aniline in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic compound that has emerged as a potent antitumor agent.[1][2][3] Its core structure serves as a valuable scaffold in medicinal chemistry for the development of targeted cancer therapies. Research has demonstrated that this compound and its derivatives exhibit significant inhibitory activity against various cancer cell lines, particularly mammary carcinoma.[1][3] The benzoxazole (B165842) moiety is a key pharmacophore found in a range of biologically active molecules, and its derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, including those involving receptor tyrosine kinases and immune checkpoints. This document provides an overview of the applications of this compound in cancer research, summarizes key quantitative data, and offers detailed protocols for relevant experimental procedures.

Data Presentation: In Vitro Anticancer Activity

The inhibitory effects of this compound and its derivatives have been quantified against several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a comparative view of their potency.

Compound Name/DerivativeCancer Cell LineAssay TypeIC50 ValueReference
This compoundMCF-7 (Breast)Proliferation Assay>0.01 - 0.1 µM[1][3]
This compoundMDA-MB-468 (Breast)Proliferation Assay>0.1 - 1 µM[1][3]
Benzo[d]oxazol-2(3H)-one-quinolone derivative (Compound 13)EBC-1 (Lung)Proliferation Assay5 nMDesign and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2018.
Benzo[d]oxazol-2(3H)-one-quinolone derivative (Compound 13)c-Met KinaseKinase Assay1 nMDesign and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2018.
N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivativesHeLa, IMR-32, MCF-7MTT AssayComparable to CisplatinSynthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. European Journal of Medicinal Chemistry, 2011.

Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold have been shown to target key signaling pathways implicated in cancer progression and immune evasion.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[2][4][5] Dysregulation of the HGF/c-Met pathway is a known driver in numerous human cancers.[2][4][5] Certain benzo[d]oxazol-2(3H)-one derivatives have been specifically designed as potent inhibitors of c-Met kinase activity.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor Benzo[d]oxazol-2-yl Aniline Derivative Inhibitor->cMet AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1. Inhibition of the c-Met signaling pathway.
PD-1/PD-L1 and VISTA Immune Checkpoint Pathways

Immune checkpoints like PD-1 and VISTA are crucial for preventing autoimmunity but can be exploited by tumors to evade immune destruction.[6][7] Dual-targeting of these pathways is a promising strategy to enhance anti-tumor immunity.[6][8] Benzoxazole derivatives have been identified as novel dual inhibitors targeting both the PD-1/PD-L1 and VISTA pathways.

Immune_Checkpoint_Pathway cluster_TCell T-Cell PDL1_APC PD-L1 PD1 PD-1 PDL1_APC->PD1 interaction VISTA_APC VISTA VISTA_R VISTA Receptor VISTA_APC->VISTA_R interaction Activation T-Cell Activation PD1->Activation VISTA_R->Activation TCR TCR TCR->Activation ImmuneResponse Anti-Tumor Immune Response Activation->ImmuneResponse Inhibitor Benzo[d]oxazol-2-yl Aniline Derivative Inhibitor->PDL1_APC Inhibitor->VISTA_APC MHC MHC MHC->TCR activation signal Suppression Immune Suppression

Figure 2. Dual inhibition of PD-1/PD-L1 and VISTA pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of living cells.[9][10]

Workflow:

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (e.g., 24h) Seed->Incubate1 Treat Add compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3. Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[11][12]

Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound (this compound derivative) in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL. Include controls for no enzyme (background) and no inhibitor (maximum activity).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. Several detection methods can be used:

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is converted to ATP and detected via a luciferase reaction. The light signal is proportional to kinase activity.[12]

    • Fluorescence-based (e.g., TR-FRET): Uses a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

    • Radiometric: Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, following compound treatment.[13][14][15]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).[13][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to determine relative changes in protein levels. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[14]

Conclusion

This compound and its derivatives represent a promising class of compounds for cancer research and drug development. Their demonstrated activity against cancer cell lines and their ability to target critical oncogenic and immune-regulatory pathways underscore their therapeutic potential. The protocols detailed in this document provide a framework for researchers to further investigate the mechanisms of action and efficacy of this important chemical scaffold.

References

4-(Benzo[d]oxazol-2-yl)aniline: A Promising Lead Compound for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzo[d]oxazol-2-yl)aniline has emerged as a significant lead compound in the field of oncology drug discovery. Possessing a privileged benzoxazole (B165842) scaffold, this molecule has demonstrated potent and selective antitumor activity, particularly against mammary carcinoma cell lines. Its structural simplicity and amenability to chemical modification make it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound as a lead compound, including its biological activity, potential mechanism of action, and detailed protocols for its synthesis and evaluation.

Biological Activity and Therapeutic Potential

This compound exhibits significant inhibitory activity against human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-468 cell lines.[1] The cytotoxic effects are observed in the nanomolar to low micromolar range, highlighting its potential as a potent anticancer agent. The differential activity between the benzothiazole (B30560) and benzoxazole analogs suggests that the heteroatom in the five-membered ring plays a crucial role in the compound's biological activity, with the benzothiazole analog generally showing higher potency.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of this compound against key breast cancer cell lines.

CompoundCell LineIC50 (µM)Exposure Time
This compoundMCF-7>0.01 - 0.17 days
This compoundMDA-MB-468>0.1 - 110 days

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

While the precise molecular targets of this compound are still under investigation, evidence suggests that compounds belonging to the 2-arylbenzoxazole class exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4][5] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7][8][9] In breast cancer, VEGFR-2 signaling is often dysregulated and contributes to tumor progression.[6][7][8]

By inhibiting VEGFR-2, 2-arylbenzoxazoles can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Benzoxazole This compound Benzoxazole->VEGFR2 Inhibits

Caption: Proposed mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and an appropriate benzoic acid derivative.[10]

Materials:

  • 2-Aminophenol

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) in excess to the flask. The PPA serves as both a solvent and a dehydrating agent.

  • Heat the reaction mixture with stirring at 180-200°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to approximately 100°C.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield pure this compound.

Synthesis_Workflow Reactants 2-Aminophenol + 4-Aminobenzoic Acid Heating Heat (180-200°C, 4-6h) Reactants->Heating PPA Polyphosphoric Acid (PPA) PPA->Heating Quenching Quench with Ice Water Heating->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration Filter and Wash Neutralization->Filtration Purification Recrystallize Filtration->Purification Product This compound Purification->Product MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-(Benzo[d]oxazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable two-step method involves:

  • Condensation and Cyclization: The reaction of 2-aminophenol (B121084) with 4-nitrobenzoic acid or one of its derivatives (like 4-nitrobenzoyl chloride) to form the intermediate, 2-(4-nitrophenyl)benzo[d]oxazole. This step is typically facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA).

  • Reduction: The subsequent reduction of the nitro group on the intermediate to an amine, yielding the final product, this compound. Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.

Q2: My overall yield is low. Which step is the most likely cause?

A2: Both steps can contribute to low overall yield. However, the first step, the condensation and cyclization to form the benzoxazole (B165842) ring, is often the more challenging of the two. Incomplete reaction, side-product formation, and difficult purification can all lead to significant loss of material. The reduction of the nitro group is generally a high-yielding reaction, provided the correct reducing agent is chosen to avoid cleavage of the benzoxazole ring.

Q3: How can I monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both steps.

  • For the condensation step , you will observe the consumption of the 2-aminophenol and 4-nitrobenzoic acid spots and the appearance of a new, typically less polar, spot for the 2-(4-nitrophenyl)benzo[d]oxazole product.

  • For the reduction step , you will see the disappearance of the nitro-intermediate spot and the formation of the more polar amine product spot. Using a UV lamp for visualization is effective as all these compounds are UV-active.

Troubleshooting Guides

Part 1: Condensation/Cyclization to form 2-(4-nitrophenyl)benzo[d]oxazole
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation (based on TLC) 1. Impure Reactants: 2-aminophenol is prone to oxidation (turns dark).1. Use freshly purchased or purified 2-aminophenol. Ensure 4-nitrobenzoic acid is dry.
2. Insufficient Dehydration: Water can inhibit the cyclization process.2. Ensure PPA is of good quality. If using other catalysts, ensure anhydrous conditions.
3. Suboptimal Temperature: The reaction may be too cold to proceed efficiently.3. Gradually increase the temperature. PPA-mediated condensations often require high temperatures (160-200°C).
Reaction Mixture is Extremely Viscous and Hard to Stir 1. Inherent Property of PPA: Polyphosphoric acid is highly viscous at lower temperatures.1. Heat the PPA to above 60°C before adding reactants to reduce its viscosity. Ensure robust mechanical stirring.
2. PPA Concentration too High: Using an excessive amount of PPA relative to reactants.2. While PPA often serves as the solvent, using a co-solvent like xylene can sometimes help, though it may alter the required reaction temperature.
Difficult Work-up and Product Isolation 1. Exothermic Quenching: Pouring the hot PPA mixture into water is highly exothermic and can be hazardous.1. Allow the reaction mixture to cool to below 100°C before slowly and carefully pouring it onto a large amount of crushed ice with vigorous stirring.
2. Product Precipitation: The product should precipitate upon neutralization. If it doesn't, it may be due to incomplete reaction or solubility issues.2. After pouring onto ice, neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates. Ensure the pH is neutral or slightly basic.
Part 2: Reduction of 2-(4-nitrophenyl)benzo[d]oxazole
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reduction (TLC shows starting material) 1. Insufficient Reducing Agent: Not enough SnCl₂·2H₂O was used to reduce all of the nitro compound.1. Ensure at least 3-4 equivalents of SnCl₂·2H₂O are used per equivalent of the nitro intermediate.
2. Reaction Time too Short: The reaction has not been allowed to proceed to completion.2. Continue to heat and stir the reaction, monitoring by TLC every 30-60 minutes until the starting material is consumed.
Formation of Multiple Products or Degradation 1. Harsh Conditions: Overheating or excessively acidic conditions can potentially lead to the cleavage of the benzoxazole ring.1. Maintain a moderate temperature (e.g., 60-70°C). Avoid using highly concentrated acids if possible.
2. Oxidation of Product: The resulting aniline (B41778) is susceptible to air oxidation, especially under basic conditions during work-up.2. Conduct the work-up promptly. If possible, keep the solution under an inert atmosphere.
Difficulty Isolating the Product after Work-up 1. Formation of Tin Salts: The work-up of SnCl₂ reductions can lead to the formation of tin oxides/hydroxides, which can trap the product.1. After neutralization with a base (e.g., NaOH solution), a large volume of tin salts will precipitate. Filter this solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate (B1210297), DCM) to recover the product.
2. Product Solubility: The product may be soluble in the aqueous layer if it remains protonated.2. Ensure the aqueous layer is made sufficiently basic (pH > 8) to deprotonate the aniline and facilitate its extraction into the organic layer.

Data Presentation

Table 1: Typical Reaction Conditions for Condensation/Cyclization
ParameterMethod A: PPAMethod B: Acid Chloride
Reactants 2-aminophenol, 4-nitrobenzoic acid2-aminophenol, 4-nitrobenzoyl chloride
Catalyst/Solvent Polyphosphoric Acid (PPA)Pyridine in Dichloromethane (DCM)
Temperature 180-200°C0°C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 80-95%75-90%
Table 2: Comparison of Reducing Agents for Nitro Group Reduction
Reducing AgentSolventTemperatureReaction TimeTypical YieldNotes
SnCl₂·2H₂O / HCl Ethanol (B145695) / Ethyl Acetate60-70°C2-5 hours85-95%Standard, reliable method. Work-up involves filtering tin salts.
H₂ / Pd-C Ethanol / MethanolRoom Temperature4-12 hours90-98%High yield, clean reaction. Requires hydrogenation equipment.
Fe / HCl or NH₄Cl Ethanol / WaterReflux3-6 hours80-90%Inexpensive and effective. Work-up involves filtering iron sludge.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-nitrophenyl)benzo[d]oxazole
  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-aminophenol (1.0 eq) and 4-nitrobenzoic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10-15 times the weight of 2-aminophenol).

  • Reaction: Heat the mixture to 180-200°C with efficient stirring for 4-6 hours. Monitor the reaction's completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Allow the mixture to cool to below 100°C. In a separate large beaker, prepare a significant amount of crushed ice.

  • Precipitation: Slowly and carefully pour the reaction mixture into the crushed ice with vigorous stirring. The product should begin to precipitate.

  • Neutralization and Filtration: Neutralize the slurry with a 10% aqueous sodium hydroxide (B78521) solution until the pH is ~7-8. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with water until the filtrate is neutral.

  • Drying and Purification: Dry the solid in an oven. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a crystalline solid.

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add 2-(4-nitrophenyl)benzo[d]oxazole (1.0 eq) and ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension, followed by concentrated hydrochloric acid (added carefully).

  • Reaction: Heat the reaction mixture to 60-70°C with stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully add a 20% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and deprotonate the product.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation/Cyclization cluster_step2 Step 2: Reduction S1 2-Aminophenol + 4-Nitrobenzoic Acid PPA Polyphosphoric Acid (PPA) 180-200°C, 4-6h S1->PPA Reactants I1 Intermediate: 2-(4-Nitrophenyl)benzo[d]oxazole PPA->I1 Yield: ~80-95% I1_2 Intermediate: 2-(4-Nitrophenyl)benzo[d]oxazole Reducer SnCl2·2H2O / HCl Ethanol, 60-70°C, 2-4h I1_2->Reducer Substrate FP Final Product: This compound Reducer->FP Yield: ~85-95%

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Synthesis Yield Purity Verify Purity of Starting Materials? Start->Purity Conditions Reaction Conditions (Temp, Time) Optimal? Purity->Conditions [Purity OK] Sol_Purity Purify/Replace Reagents Purity->Sol_Purity [Impure] TLC TLC Shows Side Products? Conditions->TLC [Conditions OK] Sol_Conditions Optimize Temp/Time Based on Literature Conditions->Sol_Conditions [Suboptimal] Sol_Purification Adjust Purification (Recrystallization, Chromatography) TLC->Sol_Purification [Yes] End Re-run with Optimized Conditions TLC->End [No, reaction incomplete]

Caption: Logical workflow for troubleshooting low synthesis yield issues.

Technical Support Center: Recrystallization of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-(Benzo[d]oxazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Ethanol (B145695) is a commonly reported and effective solvent for the recrystallization of similar benzazole compounds, such as 4-(1H-benzo[d]imidazol-2-yl)aniline.[1] For other benzoxazoles, a mixed solvent system of ethyl acetate (B1210297) and petroleum ether has also been successfully used.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q2: My this compound is appearing as an oil during recrystallization, not crystals. What should I do?

A2: "Oiling out" can occur if the compound is significantly impure or if the solution is cooled too quickly. Try redissolving the oil by gently heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. If this fails, purification by chromatography may be necessary before attempting recrystallization again.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A3: This is a common issue that can arise from several factors:

  • Too much solvent: The concentration of the compound may be too low for crystals to form. The solution is not saturated.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.

Q4: What are the likely impurities in my crude this compound sample?

A4: If synthesized via the common route from 2-aminophenol (B121084) and 4-aminobenzoic acid, the most probable impurities are the unreacted starting materials themselves.

Troubleshooting Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystal Formation 1. Too much solvent was added. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus. b. Adding a "seed crystal" of pure this compound. c. Cooling the solution in an ice bath to further decrease solubility.
"Oiling Out" 1. The crude material has a high level of impurity. 2. The solution is being cooled too rapidly. 3. The chosen solvent is not optimal.1. Consider pre-purification by another method, such as column chromatography. 2. Re-heat the solution to dissolve the oil, perhaps adding a small amount of extra solvent, and then allow it to cool very slowly. Insulating the flask can help. 3. Attempt the recrystallization with a different solvent or a mixed solvent system.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Low Recovery of Crystals 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from the recrystallization of the structurally similar compound, 4-(1H-benzo[d]imidazol-2-yl)aniline.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Quantitative Data

SolventTemperatureSolubility (mg/mL)Notes
DMSORoom Temperature≥ 100[3]Highly soluble.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temperature≥ 2.5[3]In a mixed solvent system for in vivo studies.[3]

Logical Workflow and Signaling Pathways

Below are diagrams illustrating the decision-making process for troubleshooting recrystallization and a conceptual workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Recrystallization start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals check_oil Oiling Out? check_crystals->check_oil No success Successful Recrystallization check_crystals->success Yes troubleshoot_no_crystals Troubleshoot: No Crystals check_oil->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: Oiling Out check_oil->troubleshoot_oil Yes check_purity Crystals Pure? check_purity->success Yes troubleshoot_impure Troubleshoot: Impure Crystals check_purity->troubleshoot_impure No success->check_purity

Caption: Troubleshooting workflow for recrystallization.

G cluster_synthesis Synthesis and Purification Workflow start Starting Materials: 2-Aminophenol & 4-Aminobenzoic Acid reaction Reaction in Polyphosphoric Acid start->reaction workup Aqueous Work-up reaction->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Purity Analysis (e.g., mp, NMR) pure_product->analysis

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-(Benzo[d]oxazol-2-yl)aniline.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During Aqueous Dilution

Scenario: You've prepared a stock solution of this compound in an organic solvent (e.g., DMSO), and upon dilution with an aqueous buffer for your assay, a precipitate forms.

Possible Causes & Solutions:

CauseSolution
Low Aqueous Solubility The inherent hydrophobicity of this compound leads to precipitation when the concentration of the organic solvent is reduced. Its water solubility is very low (approximately 20.8 µg/mL).[1]
Incorrect Solvent Ratio The final concentration of the organic co-solvent is insufficient to maintain the compound's solubility in the aqueous medium.
Exceeding Solubility Limit The final concentration of the compound in the aqueous buffer exceeds its maximum solubility.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer check_concentration Is final DMSO/co-solvent concentration <1%? start->check_concentration increase_cosolvent Increase co-solvent % (if assay permits) check_concentration->increase_cosolvent Yes check_compound_conc Is final compound concentration high? check_concentration->check_compound_conc No end Precipitation Resolved increase_cosolvent->end lower_compound_conc Lower final compound concentration check_compound_conc->lower_compound_conc Yes use_solubilizer Incorporate Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) check_compound_conc->use_solubilizer No lower_compound_conc->end use_solubilizer->end start Difficulty Dissolving for Stock Solution solvent_screen Screen a wider range of organic solvents start->solvent_screen heat_sonicate Apply gentle heating or sonication (check thermal stability) solvent_screen->heat_sonicate successful_dissolution Stock Solution Prepared heat_sonicate->successful_dissolution Dissolved still_insoluble Still Insoluble heat_sonicate->still_insoluble Not Dissolved cosolvent_system Use a co-solvent system (e.g., DMSO/Ethanol) still_insoluble->cosolvent_system cosolvent_system->successful_dissolution cluster_0 Solubility Enhancement Strategy Selection start Poorly Soluble This compound initial_steps Initial Steps: - Characterize aqueous solubility - Determine pKa start->initial_steps is_ionizable Is the compound ionizable? initial_steps->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_for_invitro For in-vitro use? is_ionizable->is_for_invitro No/Neutral final_formulation Optimized Formulation ph_adjustment->final_formulation cosolvent Co-solvent System (e.g., DMSO) is_for_invitro->cosolvent Yes is_for_invivo For in-vivo/oral delivery? is_for_invitro->is_for_invivo No surfactant Surfactants (e.g., Tween-80) cosolvent->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin cyclodextrin->final_formulation solid_dispersion Solid Dispersion (e.g., with PVP/PEG) is_for_invivo->solid_dispersion Yes micronization Particle Size Reduction (Micronization/Nanosuspension) solid_dispersion->micronization micronization->final_formulation

References

Technical Support Center: 4-(Benzo[d]oxazol-2-yl)aniline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and troubleshooting of solutions containing 4-(Benzo[d]oxazol-2-yl)aniline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from direct sunlight and heat sources.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[3] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container to ensure maximum solubility.[3] For example, to prepare a 10 mM stock solution, you would dissolve 2.1024 mg of the compound in 1 mL of DMSO.

Q3: What are the recommended storage conditions and stability for stock solutions?

A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For storage, the following conditions are recommended:

  • -80°C for up to 6 months (protect from light).[3][4]

  • -20°C for up to 1 month (protect from light).[3][4]

Q4: My compound is not dissolving completely. What should I do?

A4: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[3][4] Ensure you are using a high-purity, dry solvent, as contaminants or water can affect solubility.

Q5: How should I prepare working solutions for in vivo experiments?

A5: It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[3][4] Due to the potential for limited stability in aqueous-based formulations, fresh preparation ensures the accuracy and reliability of your experimental results. Co-solvents are often required to maintain solubility in aqueous media.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage The storage temperature is too high, or the solution has been stored for too long.Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
The initial dissolution was incomplete.Before storing, ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.[3][4]
Color change in the solution This may indicate degradation of the compound.Discard the solution and prepare a fresh one from solid stock. Ensure that the solution is protected from light during storage.[3]
Inconsistent experimental results This could be due to the degradation of the compound in the working solution.Always prepare aqueous working solutions fresh on the day of the experiment.[3][4]
Inaccurate concentration due to solvent evaporation or improper dissolution.Ensure containers are well-sealed. Verify complete dissolution before use.
Difficulty dissolving the compound in aqueous media This compound has low water solubility.[2]Use a co-solvent system. Two suggested protocols are provided in the experimental protocols section.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Storage DurationSpecial Conditions
Stock SolutionDMSO-20°C1 monthProtect from light[3][4]
Stock SolutionDMSO-80°C6 monthsProtect from light[3][4]
Working Solution (for in vivo studies)Aqueous with co-solventsN/AUse on the same dayPrepare freshly[3][4]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥ 100 mg/mL (475.66 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.89 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.89 mM)[3]
Water20.8 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solution in DMSO
  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C as required.

Protocol 2: Preparation of Working Solution for In Vivo Studies (Co-solvent System 1)
  • Start with your prepared stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final concentration should be 40%.

  • Add Tween-80 to the tube. The final concentration should be 5%.

  • Add saline to reach the final desired volume. The final concentration should be 45%.

  • Vortex the solution thoroughly until it is clear and homogenous.

  • Use this freshly prepared solution for your experiment on the same day.

Protocol 3: Stability Testing of this compound Solutions using HPLC
  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare solutions of this compound in the solvents and under the conditions you wish to test (e.g., different temperatures, light exposure).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of each test solution.

  • HPLC Analysis:

    • Inject a standard solution to establish the retention time and peak area corresponding to the intact compound.

    • Inject each test sample.

    • Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis: Quantify the amount of this compound remaining at each time point by comparing its peak area to the calibration curve. Calculate the percentage degradation over time.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for in vivo) weigh Weigh Solid Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store start Start with DMSO Stock add_peg Add PEG300 start->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline mix Vortex until Clear add_saline->mix use Use Freshly mix->use

Caption: Workflow for preparing stock and working solutions.

troubleshooting_logic Troubleshooting Precipitation Issues action_node action_node start_node start_node start Precipitate Observed during_prep During Preparation? start->during_prep during_storage During Storage? during_prep->during_storage No heat_sonicate Apply Gentle Heat / Sonicate during_prep->heat_sonicate Yes check_temp Verify Storage Temp (-20°C/-80°C) during_storage->check_temp Yes check_solvent Use Fresh, Anhydrous Solvent heat_sonicate->check_solvent aliquot_fresh Prepare Fresh Aliquots check_temp->aliquot_fresh

Caption: Logic diagram for troubleshooting precipitation.

References

Technical Support Center: Optimizing Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole (B165842) synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzoxazole synthesis?

A1: The most prevalent methods for synthesizing benzoxazoles typically involve the reaction of 2-aminophenols with a variety of substrates.[1] These include carboxylic acids and their derivatives, aldehydes, β-diketones, and aryl halides. The condensation of 2-aminophenol (B121084) with aldehydes is a widely used and versatile approach.[2][3]

Q2: What are the advantages of using heterogeneous catalysts for benzoxazole synthesis?

A2: Heterogeneous catalysts offer several key benefits, aligning with the principles of green chemistry. Their primary advantages include easy separation from the reaction mixture by filtration, which simplifies product purification.[4][5] Furthermore, many heterogeneous catalysts can be recovered and reused multiple times with minimal loss of activity, making the process more economical and sustainable.[6][7] Their use can also facilitate milder reaction conditions.[6]

Q3: Is it possible to perform benzoxazole synthesis under solvent-free conditions?

A3: Yes, several efficient methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[4][6][7] These approaches are considered more environmentally friendly and can simplify the work-up procedure. For instance, the reaction of 2-aminophenol with aldehydes can be effectively carried out without a solvent, often with the aid of a solid catalyst and sometimes with microwave irradiation or sonication.[3][6]

Q4: What is a typical temperature range for benzoxazole synthesis?

A4: The optimal temperature for benzoxazole synthesis varies significantly depending on the specific synthetic route, catalyst, and solvent system used. Some reactions can be performed at room temperature, while others may require elevated temperatures, ranging from 50°C to 130°C, to achieve good yields and reaction rates.[4][7] For example, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst has been shown to be effective at 130°C.[4]

Q5: How can I monitor the progress of my benzoxazole synthesis reaction?

A5: The progress of the reaction can be conveniently monitored using standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][8] These methods allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the benzoxazole product over time.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common challenge in benzoxazole synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde) can significantly hinder the reaction.

    • Action: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Ensure they are dry, as water can interfere with the reaction.[9]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that can dramatically influence the yield.

    • Action: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on catalyst, temperature, and time. Consider screening different solvents.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Action: Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[8]

  • Side Reactions: The formation of side products, such as bis-amides or self-condensation of the aldehyde, can consume starting materials and reduce the yield of the desired benzoxazole.[9]

    • Action: To minimize side reactions, consider a two-step procedure where the intermediate amide is first formed and isolated before the cyclization step.[9] Optimizing the reaction temperature can also favor the desired intramolecular cyclization.

  • Atmospheric Conditions: The final aromatization step in some benzoxazole syntheses is an oxidation that may require atmospheric oxygen.

    • Action: If the reaction is being run under a strictly inert atmosphere (e.g., nitrogen or argon), try running the reaction open to the air or with gentle air bubbling.[8][10]

Low_Yield_Troubleshooting Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Pure? Completion Monitor Reaction for Completion (TLC/GC-MS) Conditions->Completion SideReactions Investigate Side Reactions Completion->SideReactions Incomplete? Atmosphere Consider Atmospheric Conditions (Oxygen) SideReactions->Atmosphere Resolved Yield Improved Atmosphere->Resolved

Caption: Troubleshooting workflow for low benzoxazole yield.

Issue 2: Difficulty in Product Purification

Purification of the final benzoxazole product can sometimes be challenging due to the presence of persistent impurities.

Common Purification Strategies and Troubleshooting:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying benzoxazoles.[4]

    • Troubleshooting: If you experience co-elution of impurities, try changing the eluent system (e.g., varying the polarity with different solvent mixtures like ethyl acetate/petroleum ether).

  • Recrystallization: This can be an effective method for obtaining highly pure crystalline products.

    • Troubleshooting: If you have poor recovery after recrystallization, your product may be too soluble in the chosen solvent at low temperatures.[1] Experiment with different solvent systems, including mixed solvents. Slow cooling can promote the formation of larger, purer crystals.

  • Activated Charcoal Treatment: For highly colored crude products, treatment with activated charcoal can help remove colored impurities.[1]

    • Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter the hot solution through celite to remove the charcoal before proceeding with crystallization or chromatography.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole (B188899)
CatalystCatalyst TypeSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid Gel (BAIL Gel)HeterogeneousSolvent-free130598[4][10]
Fe₃O₄@SiO₂-SO₃HHeterogeneous (Nanocatalyst)Solvent-free500.5 - 187-93[7]
LAIL@MNPHeterogeneous (Magnetic Nanoparticle)Solvent-free (Sonication)700.5up to 90[6]
Zn(OAc)₂HomogeneousEthanolRoom Temp.380-92[11]
Samarium TriflateHomogeneousAqueousRoom Temp.-Good[2]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Heterogeneous Catalyst (BAIL Gel)[4][10]

This protocol describes the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde (B42025) under solvent-free conditions.

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Brønsted Acidic Ionic Liquid Gel (BAIL Gel) (1.0 mol%, ~10 mg)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst.

  • Reaction: Stir the mixture at 130°C for 5 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using a mixture of acetone (B3395972) and petroleum ether.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants: 2-Aminophenol, Benzaldehyde, and BAIL Gel Catalyst React Stir at 130°C for 5 hours Start->React Monitor Monitor by TLC/GC React->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dissolve Dissolve in Ethyl Acetate Cool->Dissolve Separate Separate Catalyst (Centrifugation) Dissolve->Separate Purify Dry, Concentrate, and Column Chromatography Separate->Purify End Pure 2-Phenylbenzoxazole Purify->End Reaction_Mechanism Reactants 2-Aminophenol + Aldehyde Intermediate1 Schiff Base (Imine) Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Benzoxazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Benzoxazole Intermediate2->Product Oxidation (e.g., by air)

References

Technical Support Center: 4-(Benzo[d]oxazol-2-yl)aniline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-(Benzo[d]oxazol-2-yl)aniline in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: this compound is recognized as a potent antitumor agent. It has demonstrated inhibitory activity against mammary carcinoma cell lines, such as MCF-7 and MDA-MB-468.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: The compound is soluble in DMSO (≥ 100 mg/mL).[1] For long-term storage, the stock solution in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q3: I am observing precipitation of the compound after adding it to my cell culture medium. What should I do?

A3: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid both solvent toxicity and compound precipitation.

  • Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the compound.

  • Method of Addition: Add the compound stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.

  • Solubility Enhancers: For in vitro assays, consider the use of solubility enhancers, although their effects on your specific assay should be validated.

Q4: I am observing high background fluorescence in my imaging-based assay after treatment with this compound. What could be the cause?

A4: High background fluorescence can be a challenge when working with fluorescent compounds. Consider the following:

  • Autofluorescence: this compound itself may be fluorescent. It is crucial to include a control group of cells treated with the compound but not stained with any other fluorescent dyes to determine the compound's intrinsic fluorescence at the wavelengths you are using.

  • Compound Concentration: High concentrations of the compound can lead to non-specific binding or intracellular accumulation, increasing background. Try reducing the concentration to the lowest effective level.

  • Washing Steps: Increase the number and duration of washing steps after compound treatment and before imaging to remove any unbound compound.

  • Media Components: Phenol (B47542) red and other components in cell culture media can contribute to autofluorescence. Consider using phenol red-free media for your experiments.[2]

Q5: My cells are showing higher than expected cytotoxicity. What could be the reason?

A5: Unexpected cytotoxicity can arise from several factors:

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that lead to cell death. It is important to perform a dose-response experiment to determine the optimal concentration that shows the desired biological effect without causing excessive cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experiments.

  • Compound Stability: The compound may degrade in the cell culture medium over time, and its degradation products could be more toxic. Ensure you are using a freshly prepared solution for each experiment.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio in Fluorescence Assays
Possible Cause Troubleshooting Steps
High Autofluorescence of the Compound - Image a control sample of cells treated only with this compound to assess its intrinsic fluorescence. - If the compound is highly fluorescent in your channel of interest, consider using fluorescent probes with emission spectra in a different range (e.g., red or far-red) to minimize spectral overlap.[3] - Use image analysis software to subtract the background fluorescence from your experimental images.
Non-Specific Binding - Decrease the concentration of this compound. - Increase the stringency and number of wash steps after compound incubation.
Low Specific Signal - Optimize the concentration of your fluorescent probe or antibody. - Ensure your imaging settings (e.g., exposure time, gain) are optimized for your specific signal.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Compound Instability - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Variations in Cell Culture - Use cells within a consistent passage number range for all experiments. - Ensure cells are seeded at a consistent density and are in a logarithmic growth phase at the start of the experiment.
Pipetting Inaccuracies - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks.

Quantitative Data

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeIncubation TimeIC50Reference
MCF-7 (human breast adenocarcinoma)Cell Proliferation7 days>0.01-0.1 µM[1]
MDA-MB-468 (human breast adenocarcinoma)Cell Proliferation10 days>0.1-1 µM[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., <0.5%).

    • Include a vehicle control (medium with DMSO only) and a positive control for cell death.

    • Remove the old medium and add the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Immunofluorescence Staining

This protocol outlines the steps for immunofluorescence staining of cells treated with this compound.

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate.

    • Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (only necessary for intracellular targets).[6]

  • Blocking:

    • Wash the cells twice with PBS.

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature.[6]

  • Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in the blocking buffer overnight at 4°C or for 1 hour at 37°C.[6]

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain like DAPI.

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_compound Prepare this compound Stock Solution (in DMSO) dilute_compound Prepare Serial Dilutions in Cell Culture Medium prep_compound->dilute_compound seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells and Incubate seed_cells->treat_cells dilute_compound->treat_cells perform_assay Perform Cell-Based Assay (e.g., MTT, IF) treat_cells->perform_assay acquire_data Data Acquisition (Plate Reader/Microscope) perform_assay->acquire_data

Caption: General experimental workflow for cell-based assays with this compound.

troubleshooting_workflow cluster_solubility Issue: Compound Precipitation cluster_fluorescence Issue: High Background Fluorescence cluster_toxicity Issue: High Cytotoxicity start Unexpected Experimental Outcome solubility_check Check Final DMSO Concentration (<0.5%) start->solubility_check fluorescence_check Run Autofluorescence Control (Compound only) start->fluorescence_check toxicity_check Perform Dose-Response Curve start->toxicity_check solubility_solution Optimize Dilution Method (e.g., pre-warm media, dropwise addition) solubility_check->solubility_solution fluorescence_solution Reduce Compound Concentration & Increase Wash Steps fluorescence_check->fluorescence_solution toxicity_solution Include Vehicle Control & Check Compound Stability toxicity_check->toxicity_solution

Caption: A troubleshooting decision tree for common issues in cell-based assays.

signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibition Raf Raf PLCg->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

References

Technical Support Center: 4-(Benzo[d]oxazol-2-yl)aniline Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers utilizing 4-(Benzo[d]oxazol-2-yl)aniline in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent across experiments. What are the common causes?

Inconsistent IC50 values can arise from several factors:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and are plated at a consistent, optimal density. Overconfluent or starved cells can lead to spontaneous apoptosis.[1] Both too high and too low cell counts can affect absorbance readings in assays like MTT.[2]

  • Compound Solubility and Stability: this compound is soluble in DMSO.[3] Ensure the stock solution is properly prepared and stored to prevent precipitation or degradation. Use freshly opened or properly stored hygroscopic DMSO for making stock solutions.[3] When diluting in media, watch for any signs of precipitation.

  • Incubation Time: The duration of compound exposure is critical. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your specific cell line.[4]

  • Pipetting and Handling: Inaccurate pipetting can lead to variability. Handle cells gently to avoid mechanical damage that could mimic cytotoxicity.[1]

Q2: I am observing high background absorbance in my control wells (media only or vehicle control). How can I fix this?

High background can be caused by:

  • Media Components: Phenol (B47542) red in culture medium can interfere with colorimetric assays. Consider using phenol red-free media during the assay incubation period.[5] Animal serum used in the medium can contain endogenous lactate (B86563) dehydrogenase (LDH), creating a background signal in LDH assays. Using a serum-free medium or reducing serum concentration during the assay can mitigate this.

  • Compound Interference: The test compound itself might directly reduce the assay reagent (e.g., MTT tetrazolium salt) or have intrinsic fluorescence.[5] To check for this, run a control plate with the compound in cell-free media. If a color change or signal occurs, an alternative assay measuring a different biological endpoint (e.g., LDH for membrane integrity instead of MTT for metabolic activity) should be considered.[5]

  • Contamination: Bacterial or yeast contamination in the culture medium can reduce MTT, leading to falsely high viability readings.[6] Visually inspect plates for any signs of contamination.

Q3: The compound this compound is showing lower-than-expected or no cytotoxicity. What should I check?

A weak or absent cytotoxic signal could be due to:

  • Insufficient Drug Concentration or Duration: The treatment concentration may be too low or the exposure time too short to induce a detectable response.[1] It is essential to perform a dose-response experiment with a wide range of concentrations. For reference, this compound has shown inhibitory activity against MCF-7 cells at concentrations between 0.01-0.1 μM.[3]

  • Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the specific apoptotic event being measured (e.g., Annexin V exposure) may be missed.[7] A time-course experiment is crucial.[4]

  • Loss of Apoptotic Cells: During washing steps, detached apoptotic cells in the supernatant can be accidentally discarded, leading to an underestimation of cell death.[1] Always consider collecting the supernatant, especially in assays for adherent cells.[1]

  • Reagent Issues: Ensure assay kits and reagents have not expired and have been stored correctly.[1] Running a positive control with a known apoptosis inducer (like Actinomycin D) can verify that the assay system is working correctly.[4]

Q4: How do I resolve issues with formazan (B1609692) crystal solubilization in my MTT assay?

Incomplete dissolution of formazan crystals is a frequent problem that causes variable results.[5]

  • Solvent and Mixing: Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO, acidified isopropanol, or a 10% SDS solution in 0.01 M HCl.[5][8][9] After adding the solvent, gentle agitation on an orbital shaker for at least 15-30 minutes is recommended.[5]

  • Visual Confirmation: Always visually confirm under a microscope that all crystals are dissolved before reading the plate.[5] If clumps persist, gentle pipetting can help, but avoid vigorous agitation that could detach cells.[5]

  • Incubation: For some solubilizing agents like SDS, an overnight incubation may be required for complete dissolution.[9] Incubation at 37°C can also shorten the time needed.[6]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against two mammary carcinoma cell lines.

Cell LineAssay DurationIC50 (μM)Reference
MCF-77 days>0.01 - 0.1[3]
MDA-MB-46810 days>0.1 - 1[3]

Experimental Workflows & Decision Making

G

G

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[5]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.[5] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[8]

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[8] Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]

    • For Suspension Cells: Centrifuge the plate (e.g., 1,000 x g for 5 min) to pellet the cells.[8] Carefully aspirate the supernatant and add 100-150 µL of solubilization solvent.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[6][8]

G

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable enzyme released from cells with damaged plasma membranes.[10]

Methodology:

  • Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described for the MTT assay. It is crucial to include the following controls:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release with the compound's solvent.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer.

  • Sample Collection: After incubation, centrifuge the plate (e.g., 300-400 x g for 5-10 minutes) to pellet any cells.[7]

  • Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.[11]

  • Reagent Addition: Add 50-100 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.[11][12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10][12] The reaction converts a tetrazolium salt into a red formazan product.[10]

  • Stop Reaction (Optional): Some protocols may require adding a stop solution.[11]

  • Absorbance Measurement: Measure the absorbance at ~490 nm using a microplate reader.[11] The amount of color is proportional to the amount of LDH released.[10]

G

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cell membranes, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[7][13]

Methodology:

  • Cell Preparation and Treatment: Treat cells with this compound in culture plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells to ensure no apoptotic cells are lost.[1] Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[4]

  • Washing: Wash the cell pellet twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.[4][7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][7]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

G

References

Interpreting unexpected spectroscopic results for 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzo[d]oxazol-2-yl)aniline. The information provided is designed to help interpret unexpected spectroscopic results and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: While a complete, officially published dataset for this compound can be elusive, data for the structurally similar compound 4-(1H-benzo[d]imidazol-2-yl)aniline provides a strong basis for comparison. The replacement of the imidazole (B134444) -NH- with an oxygen atom in the oxazole (B20620) ring will induce some shifts in the spectroscopic data. Below is a table summarizing the expected and analogous spectroscopic data.

Table 1: Comparison of Expected Spectroscopic Data

Spectroscopic TechniqueThis compound (Expected)4-(1H-benzo[d]imidazol-2-yl)aniline (Reference Data)[1]
¹H NMR (DMSO-d₆)Aromatic protons (δ 6.5-8.0 ppm), NH₂ protons (broad singlet, δ ~5.6 ppm). Shifts will be slightly different due to the oxygen atom.Aromatic protons: δ 6.63 (d, 2H), 7.08 (m, 2H), 7.46 (m, 2H), 7.79 (d, 2H); NH₂: δ 5.58 (s, 2H, exchangeable); NH: δ 12.46 (br s, 1H, exchangeable)
¹³C NMR (DMSO-d₆)Aromatic carbons (δ 110-160 ppm). The carbon of the C-O-C in the oxazole ring will be significantly downfield.δ 113.05, 114.14, 123.50, 129.32, 135.78, 151.59, 152.68
FTIR (KBr, cm⁻¹)N-H stretching (amine, ~3300-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), aromatic C-H and C=C bands.NH (benzimidazole): 3430; NH₂ (aminophenyl): 3350, 3217; C=N: 1629; C=C (aromatic): 1605
Mass Spec. (EI)Expected [M]⁺ at m/z 210.[M]⁺ at m/z 209, [M+H]⁺ at m/z 210
UV-Vis Absorption maxima are expected in the UV region, potentially showing solvatochromic shifts.Not specified, but related compounds show absorption maxima between 330-340 nm.[2]

Troubleshooting Unexpected Spectroscopic Results

This section addresses common discrepancies observed in spectroscopic data and provides potential causes and solutions.

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Q: My ¹H NMR spectrum shows extra peaks that I cannot assign to this compound. What could be the cause?

A: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities, which could be starting materials, byproducts, or residual solvent.

Potential Causes & Solutions:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) are frequently observed.

    • Solution: Compare the chemical shifts of the unknown peaks with a standard solvent chart. Remove residual solvents by drying the sample under high vacuum.

  • Unreacted Starting Materials: Depending on the synthetic route, common starting materials like 2-aminophenol (B121084) or 4-aminobenzoic acid derivatives may be present.

    • Solution: Review the synthetic procedure and the spectra of the starting materials. Purify the product using column chromatography or recrystallization.

  • Synthetic Byproducts: Incomplete cyclization during synthesis can result in an anilide intermediate.[3]

    • Solution: Look for characteristic amide N-H signals (often broad singlets) and carbonyl signals in the ¹³C NMR and IR spectra. Further purification is necessary.

Workflow for Investigating Unexpected ¹H NMR Signals

G start Unexpected Peaks in ¹H NMR check_solvent Compare with Solvent Chart start->check_solvent check_sm Compare with Starting Material Spectra start->check_sm check_byproduct Analyze for Potential Byproducts (e.g., anilides) start->check_byproduct dry Dry Sample Under High Vacuum check_solvent->dry purify Purify (Column Chromatography/Recrystallization) check_sm->purify check_byproduct->purify re_analyze Re-acquire NMR Spectrum dry->re_analyze purify->re_analyze end Problem Resolved re_analyze->end

Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.

Issue 2: Discrepancies in Mass Spectrometry Data

Q: The mass spectrum of my sample does not show the expected molecular ion peak at m/z 210.

A: The absence of the molecular ion peak or the presence of unexpected peaks in the mass spectrum can be due to several factors.

Potential Causes & Solutions:

  • Ionization Method: The choice of ionization technique (e.g., EI, ESI, APCI) can affect the fragmentation pattern and the observation of the molecular ion.

    • Solution: If using a hard ionization technique like EI, the molecular ion may be weak or absent due to extensive fragmentation. Try a softer ionization method like ESI or APCI to observe the protonated molecule [M+H]⁺ at m/z 211.

  • Presence of Impurities: As with NMR, impurities will show up in the mass spectrum.

    • Solution: Correlate any unexpected masses with potential starting materials or byproducts from your synthesis.

  • Degradation: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.[4][5]

    • Solution: The hydrolyzed product would have a molecular weight of 228 g/mol (addition of H₂O). Look for a peak at m/z 228 or 229 [M+H]⁺. Ensure the sample is handled and stored under neutral and anhydrous conditions.

Issue 3: Shifts in UV-Vis Absorption Maxima

Q: The λ_max in my UV-Vis spectrum is different from what I expected, or it changes when I use a different solvent.

A: This phenomenon is likely due to solvatochromism, where the solvent polarity influences the electronic transitions of the molecule. Related benzoxazole (B165842) derivatives are known to exhibit solvatochromic effects.[2]

Potential Causes & Solutions:

  • Solvent Polarity: The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, causing a shift in the absorption maximum.

    • Solution: Record the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to characterize the solvatochromic behavior. This can also serve as a method of characterization.

  • pH of the Solution: The protonation state of the aniline (B41778) nitrogen or the benzoxazole nitrogen can significantly alter the electronic structure and thus the UV-Vis spectrum.

    • Solution: Ensure the solvent is neutral or buffer the solution to a specific pH if you need to maintain a consistent protonation state for your experiment.

Signaling Pathway Illustrating Solvatochromism

G cluster_0 Ground State (S₀) GS Molecule in Ground State ES_NP Excited State (Non-polar Solvent) GS->ES_NP Absorption (hν₁) ES_P Excited State (Polar Solvent) Stabilized GS->ES_P Absorption (hν₂)

Caption: Effect of solvent polarity on electronic transitions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

  • If insolubility is an issue, try a different deuterated solvent.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol 2: General Procedure for Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

This guide is intended to be a starting point for troubleshooting. For more complex issues, consulting with a spectroscopy expert is recommended.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-(Benzo[d]oxazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the condensation reaction between 2-aminophenol (B121084) and 4-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent or a catalyst at elevated temperatures. Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a catalyst for the cyclodehydration.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the synthesis, the following parameters are critical to monitor and control:

  • Temperature: Even heat distribution is crucial to prevent the formation of side products.

  • Mixing: Efficient agitation is necessary to ensure a homogeneous reaction mixture, especially when dealing with viscous solutions like polyphosphoric acid.

  • Purity of Starting Materials: The purity of 2-aminophenol and 4-aminobenzoic acid can significantly impact the yield and purity of the final product.

  • Work-up Procedure: The neutralization and product isolation steps need to be carefully controlled to maximize yield and minimize product loss.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if possible), quenching them, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting materials and the appearance of the product spot/peak.

Q4: What are the common impurities or side-products I should be aware of?

A4: Common impurities can include unreacted starting materials, and side-products from self-condensation or incomplete cyclization. Given the presence of an additional amino group on the 4-aminobenzoic acid, there is also a potential for intermolecular amide bond formation, leading to oligomeric byproducts.

Q5: What is the recommended method for purification of this compound at a larger scale?

A5: For larger scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems should be determined at the lab scale. Slurry washing the crude product with a suitable solvent to remove impurities can also be an effective purification step.

Troubleshooting Guides

Issue 1: Low or No Product Formation
  • Possible Cause 1: Insufficient Dehydration.

    • Recommendation: Ensure that the dehydrating agent (e.g., polyphosphoric acid) is of good quality and used in sufficient quantity. If using other catalysts, ensure that water is effectively removed from the reaction mixture.

  • Possible Cause 2: Reaction Temperature is Too Low.

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. For the reaction in polyphosphoric acid, temperatures are typically in the range of 180-200°C.[1]

  • Possible Cause 3: Poor Quality of Starting Materials.

    • Recommendation: Verify the purity of 2-aminophenol and 4-aminobenzoic acid by analytical techniques such as NMR or melting point determination.

Issue 2: Formation of a Complex Mixture of Byproducts
  • Possible Cause 1: Reaction Temperature is Too High.

    • Recommendation: Overheating can lead to decomposition and side reactions. Lower the reaction temperature and consider a longer reaction time.

  • Possible Cause 2: Presence of Oxygen.

    • Recommendation: While some benzoxazole (B165842) syntheses benefit from an oxidant, for this particular reaction, it is advisable to conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Possible Cause 3: Intermolecular Reactions.

    • Recommendation: The formation of amides between molecules of 4-aminobenzoic acid or with the product can occur. This can sometimes be mitigated by a slow, controlled addition of one of the reactants to the reaction mixture.

Issue 3: Difficulties in Product Isolation
  • Possible Cause 1: Product is Too Soluble in the Work-up Solvent.

    • Recommendation: If the product is not precipitating upon neutralization, it may be soluble in the aqueous layer. Try extracting the product with a suitable organic solvent.

  • Possible Cause 2: Formation of a Fine Precipitate That is Difficult to Filter.

    • Recommendation: Allow the precipitate to age, sometimes with gentle warming and slow cooling, to encourage the formation of larger crystals. Using a filter aid like celite can also help with filtration.

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound

This protocol is a suggested starting point for a scalable synthesis. Optimization will be required based on the specific equipment and scale.

Materials:

  • 2-Aminophenol

  • 4-Aminobenzoic Acid

  • Polyphosphoric Acid (PPA)

  • 10% Sodium Hydroxide (B78521) Solution

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and a temperature probe, add 4-aminobenzoic acid (1.0 equivalent) and 2-aminophenol (1.2 equivalents).

  • Addition of PPA: Slowly add polyphosphoric acid (approximately 10 times the weight of the limiting reagent) to the reactor with efficient stirring.

  • Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours.[1]

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is neutral to slightly basic. The product will precipitate out.

  • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water.

  • Purification: Dry the crude product and then recrystallize it from a suitable solvent, such as ethanol, to obtain pure this compound.

Data Presentation

Table 1: Example of Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
4-Aminobenzoic Acid 10 g1 kg50 kg
2-Aminophenol 12.7 g1.27 kg63.5 kg
Polyphosphoric Acid 100 g10 kg500 kg
Reaction Temperature 190°C190°C185°C
Reaction Time 5 hours6 hours8 hours
Typical Yield 75%70%65%

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and equipment.

Table 2: Comparison of Purification Methods

MethodScaleProsCons
Column Chromatography LabHigh purityNot easily scalable, high solvent consumption
Recrystallization Lab to ProductionScalable, cost-effectivePotential for product loss in mother liquor
Slurry Wash Pilot to ProductionGood for removing minor impurities, scalableMay not be sufficient for removing all impurities

Visualizations

experimental_workflow start Start reagents Charge Reactor with: - 4-Aminobenzoic Acid - 2-Aminophenol - Polyphosphoric Acid start->reagents heating Heat to 180-200°C reagents->heating monitoring Monitor Reaction (TLC/HPLC) heating->monitoring workup Cool and Pour onto Ice monitoring->workup Reaction Complete neutralization Neutralize with 10% NaOH workup->neutralization isolation Filter and Wash with Water neutralization->isolation purification Recrystallize from Ethanol isolation->purification end End (Pure Product) purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Byproduct Formation check_temp Check Reaction Temperature start->check_temp check_purity Verify Starting Material Purity start->check_purity check_atmosphere Ensure Inert Atmosphere start->check_atmosphere too_high Too High? check_temp->too_high Yes too_low Too Low? check_temp->too_low No impure Impure? check_purity->impure Yes oxygen_present Oxygen Present? check_atmosphere->oxygen_present Yes action_lower_temp Action: Lower Temperature too_high->action_lower_temp action_increase_temp Action: Increase Temperature too_low->action_increase_temp action_purify_sm Action: Purify Starting Materials impure->action_purify_sm action_use_inert Action: Use N2 or Ar oxygen_present->action_use_inert

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Antitumor Activity of 4-(Benzo[d]oxazol-2-yl)aniline and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antitumor activity of 4-(Benzo[d]oxazol-2-yl)aniline with its structural analogs, 2-(4-aminophenyl)benzothiazole and 2-(4-aminophenyl)benzimidazole. The objective is to present a clear, data-driven overview of their relative potencies and mechanisms of action against human breast carcinoma cell lines, supported by experimental evidence.

Comparative Antitumor Activity

The antitumor efficacy of these compounds was evaluated against two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). The fifty-percent inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

A seminal study in the Journal of Medicinal Chemistry established a clear structure-activity relationship among these heterocyclic analogs.[1] The data reveals a hierarchical order of potency, with the benzothiazole (B30560) derivative exhibiting the highest activity, followed by the benzoxazole, and then the benzimidazole (B57391) derivative, which showed significantly lower efficacy.[1]

CompoundHeterocyclic CoreMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)
This compound Benzoxazole>0.01-0.1[2]>0.1-1[2]
2-(4-aminophenyl)benzothiazole Benzothiazole< 0.01[1]< 0.01[1]
2-(4-aminophenyl)benzimidazole Benzimidazole>100[1]>100[1]

Experimental Protocols

The following methodologies are foundational to the data presented and are widely adopted in the field for assessing in vitro antitumor activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[3][4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[4]

Procedure:

  • Cell Seeding: Cancer cell lines (MCF-7 or MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, 2-(4-aminophenyl)benzothiazole, or 2-(4-aminophenyl)benzimidazole) and incubated for a specified period (e.g., 48 to 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting cell viability against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

The antitumor activity of these compounds, particularly the more potent benzothiazole derivatives, is linked to their interaction with specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

2-(4-Aminophenyl)benzothiazoles are known to be potent ligands of the Aryl Hydrocarbon Receptor (AhR).[3][6][7] The binding of these compounds to the cytosolic AhR triggers a cascade of events that are crucial for their antitumor effect.

Workflow for AhR-Mediated Antitumor Activity:

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Benzothiazole Derivative AhR_complex AhR-Hsp90-XAP2 Complex Compound->AhR_complex Binds to AhR CYP1A1_protein CYP1A1 Enzyme Compound->CYP1A1_protein Metabolized by AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates to Nucleus and binds to ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_gene->CYP1A1_protein Translation Metabolite Reactive Metabolite CYP1A1_protein->Metabolite DNA_adduct DNA Adducts Metabolite->DNA_adduct Forms Apoptosis Apoptosis DNA_adduct->Apoptosis Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by benzothiazole derivatives.

Upon entering the cell, the benzothiazole derivative binds to the AhR, which is part of a cytosolic complex with chaperone proteins like Hsp90 and XAP2.[8][9] This binding event leads to the translocation of the activated AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[6][7] The subsequent induction of CYP1A1 expression leads to the metabolic activation of the benzothiazole compound into a reactive electrophilic species. This reactive metabolite can then form covalent adducts with DNA, ultimately triggering apoptotic cell death in sensitive cancer cells.

Other Implicated Signaling Pathways

Research on various benzothiazole derivatives has implicated other signaling pathways in their anticancer effects, including:

  • EGFR Signaling: Some benzothiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[10]

  • PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway has been observed with certain benzothiazole compounds.

  • MAPK/ERK Pathway: Modulation of the MAPK/ERK signaling cascade, which is involved in cell growth and differentiation, has also been reported.

  • JAK/STAT Pathway: Some derivatives have been shown to downregulate the expression of key components of the JAK/STAT pathway, which is involved in cell proliferation and immune responses.

The interplay of these pathways likely contributes to the overall antitumor efficacy of these compounds.

General Experimental Workflow for Antitumor Drug Screening:

experimental_workflow start Start cell_culture Cell Culture (MCF-7, MDA-MB-468) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis mechanism_studies Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) data_analysis->mechanism_studies end End mechanism_studies->end

References

A Comparative Guide to 4-(Benzo[d]oxazol-2-yl)aniline and Other Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(Benzo[d]oxazol-2-yl)aniline and other prominent benzoxazole (B165842) derivatives, supported by experimental data. Benzoxazoles are a vital class of heterocyclic compounds in medicinal chemistry, possessing a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][2] This core structure is the foundation for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3] The versatility of the benzoxazole scaffold allows for chemical modifications that lead to a diverse range of therapeutic applications.[1]

Profile: this compound

This compound is a key benzoxazole derivative recognized for its potent antitumor activity.[4] Its structure, featuring a 2-phenyl group substituted with a 4-amino group, is crucial for its biological function. This compound has demonstrated significant inhibitory activity against mammary carcinoma cell lines.[4]

Synthesis Pathway

The synthesis of this compound is typically achieved through the condensation of o-aminophenol with a substituted benzoic acid. A common laboratory-scale synthesis involves the reaction of 2-aminophenol (B121084) with 4-aminobenzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA), which catalyzes the cyclization to form the benzoxazole ring.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product reactant1 2-Aminophenol condensation Condensation & Cyclization (e.g., in Polyphosphoric Acid) reactant1->condensation reactant2 4-Aminobenzoic Acid reactant2->condensation product This compound condensation->product Heat

Caption: Synthesis workflow for this compound.

Comparative Performance Analysis

The biological profile of benzoxazole derivatives is highly dependent on the substitutions at the 2- and 5-positions of the benzoxazole ring.[5]

Anticancer Activity

Benzoxazole derivatives are widely investigated for their anticancer potential, often targeting critical cellular pathways in cancer cells.[2][6] this compound, in particular, has shown potent activity against breast cancer cell lines.[4] The following table compares its efficacy with other derivatives.

Table 1: Comparative Anticancer Activity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)>0.01 - 0.1[4]
This compound MDA-MB-468 (Breast)>0.1 - 1[4]
5-Methylbenzo[d]oxazole Derivative (12l)HepG2 (Liver)10.50[7]
5-Methylbenzo[d]oxazole Derivative (12l)MCF-7 (Breast)15.21[7]
Benzoxazole-Triazole Derivative (13c)MCF-7 (Breast)6.42[6]
Benzoxazole-Triazole Derivative (13c)A-549 (Lung)8.46[6]
Benzoxazole Derivative (4)HCT116 (Colorectal)Comparable to 5-FU[8]
Benzoxazole Derivative (6)HCT116 (Colorectal)Comparable to 5-FU[8]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Antimicrobial Activity

The benzoxazole scaffold is also a cornerstone in the development of novel antimicrobial agents, with various derivatives showing broad-spectrum activity against bacteria and fungi.[5][8][9]

Table 2: Comparative Antimicrobial Activity of Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzoxazole Derivative (B7)P. aeruginosa16[10]
Benzoxazole Derivative (B11)P. aeruginosa16[10]
2,5-disubstituted benzoxazolesE. faecalis64[10]
Benzoxazole Derivative (1)C. albicans0.34 x 10⁻³ µM[8]
Benzoxazole Derivative (10)B. subtilis1.14 x 10⁻³ µM[8]
Benzoxazole Derivative (24)E. coli1.40 x 10⁻³ µM[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.

Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Plating: Seed cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Addition: Treat cells with serial dilutions of the benzoxazole compounds (e.g., ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add benzoxazole derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 3-4h E->F G 7. Add solubilization solution (DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR)

The biological activity of benzoxazole derivatives is governed by the nature and position of substituents on the core structure.

  • Position 2: This position is critical for activity. Aryl groups, such as the 4-aminophenyl group in our title compound, are common. The nature of substitution on this aryl ring significantly modulates potency. For example, methoxy (B1213986) groups can enhance anticancer activity.[8]

  • Position 5: Substitutions at this position also play a key role. Attaching side chains, such as amides or other heterocyclic rings, can improve antimicrobial or anticancer effects.[5][10]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents influence how the molecule interacts with its biological target. Electron-withdrawing groups like halogens or nitro groups can alter the activity profile compared to electron-donating groups like alkyl or methoxy groups.[3]

sar_logic Scaffold Benzoxazole Core Position2 Substituent at Position 2 (e.g., Aryl group) Scaffold->Position2 Position5 Substituent at Position 5 (e.g., Amide chain) Scaffold->Position5 Electronic Electronic Properties (Donating/Withdrawing) Position2->Electronic Activity Biological Activity (Anticancer, Antimicrobial) Position5->Activity Electronic->Activity

Caption: Logical relationship of benzoxazole structure to its activity.

Conclusion

This compound is a highly effective anticancer agent, serving as a benchmark for the development of new therapeutics. The broader family of benzoxazole derivatives represents a rich and adaptable scaffold for drug discovery.[1][8] Comparative analysis shows that while this compound is potent, strategic modifications can yield derivatives with superior or different activity profiles, such as enhanced potency against other cancer types or broad-spectrum antimicrobial effects. Future research should continue to explore the vast chemical space of benzoxazoles to develop next-generation targeted therapies.

References

A Comparative Analysis of the Anticancer Agent 4-(Benzo[d]oxazol-2-yl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of 4-(Benzo[d]oxazol-2-yl)aniline and structurally related benzoxazole (B165842) and benzothiazole (B30560) derivatives. The compiled data, supported by experimental methodologies, aims to validate and contextualize the therapeutic potential of this chemical scaffold.

Comparative In Vitro Efficacy

The antitumor potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below. These values highlight the sensitivity of different cancer cell lines to these compounds and provide a basis for structure-activity relationship (SAR) studies.

Table 1: IC50 Values of this compound and Analogs Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast Adenocarcinoma<0.01[1]
MDA-MB-468Breast Adenocarcinoma>1.0[1]
2-(4-Aminophenyl)benzothiazole MCF-7Breast AdenocarcinomaIn the nM range[1][2]
MDA-MB-468Breast AdenocarcinomaIn the nM range[1][2]
IGROV1Ovarian Carcinoma<0.01[3]
SK-OV-3Ovarian Carcinoma>10[3]
U251Glioblastoma3.5[4]
C6Glioma4.0[4]
3-(Benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine A-427Ovarian Cancer<0.01 - 0.30[5]
LCLC-103HLung Cancer<0.01 - 0.30[5]
RT-4Urinary Bladder Cancer<0.01 - 0.30[5]
SISOCervical Cancer<0.01 - 0.30[5]
3-(Benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one DAN-G, A-427, LCLC-103H, RT-4, SISOVarious<0.01 - 1.1[5]
Doxorubicin (Reference) MCF-7Breast Adenocarcinoma~0.1 - 1.25
A549Lung Carcinoma>20
HepG2Hepatocellular Carcinoma12.2

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic activity. The following is a detailed protocol for the widely used MTT assay.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • This compound or alternative compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-arylbenzoxazoles and related benzothiazoles is often linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This bioactivation leads to the formation of reactive electrophilic species that can interact with cellular macromolecules, including DNA, leading to cell death.

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage and Apoptosis Induction Compound This compound CYP1A1 CYP1A1 Bioactivation Compound->CYP1A1 Reactive_Intermediate Reactive Electrophilic Intermediate CYP1A1->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts DNA_Damage_Response DNA Damage Response (γ-H2AX upregulation) DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-7) Apoptosis->Caspase_Activation

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates a plausible pathway for the anticancer activity of this compound. Following cellular uptake, the compound is metabolized by CYP1A1, generating a reactive intermediate. This intermediate can form adducts with DNA, triggering a DNA damage response, characterized by the upregulation of proteins like γ-H2AX.[6] This cellular stress ultimately leads to the activation of apoptotic pathways, involving the cleavage and activation of caspases, which execute programmed cell death.[6][7]

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for determining IC50 values using the MTT assay.

References

Cross-validation of 4-(Benzo[d]oxazol-2-yl)aniline bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4-(Benzo[d]oxazol-2-yl)aniline, a compound recognized for its potent antitumor properties. The information presented herein is intended to support further research and development efforts in oncology.

Bioactivity Profile of this compound

This compound has demonstrated significant inhibitory activity against mammary carcinoma cell lines.[1][2] The primary evidence for its bioactivity comes from in vitro studies on the human breast cancer cell lines MCF-7 and MDA-MB-468.

Comparative Bioactivity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in two distinct breast cancer cell lines. These values highlight the compound's potent cytotoxic effects.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Adenocarcinoma (ER+)>0.01 - 0.1[1][2]
MDA-MB-468Breast Adenocarcinoma (ER-)>0.1 - 1[1][2]

ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxic effects of a compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the in vitro cytotoxicity of this compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Potential Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, related benzoxazole (B165842) and benzothiazole (B30560) derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The diagrams below illustrate these general pathways, which may be relevant to the bioactivity of this compound.

G Figure 1: Generalized Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 family (e.g., Bax, Bak) This compound->Bcl2 Modulates DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) This compound->DeathReceptor May influence Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathways.

G Figure 2: Simplified Cell Cycle Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M Compound This compound Compound->G1_S_Checkpoint Potential Arrest Compound->G2_M_Checkpoint Potential Arrest

Caption: Simplified cell cycle regulation.

Disclaimer: The signaling pathways depicted are generalized representations of apoptosis and cell cycle control. The precise molecular targets and mechanisms of action of this compound have not been definitively established in the referenced literature. Further investigation is required to elucidate its specific signaling cascade.

Conclusion

This compound demonstrates potent in vitro antitumor activity against the breast cancer cell lines MCF-7 and MDA-MB-468. The provided data and experimental protocols offer a foundation for further investigation into its therapeutic potential. Future studies should focus on expanding the cross-validation to a broader panel of cancer cell lines and elucidating the specific molecular mechanisms and signaling pathways involved in its cytotoxic effects. This will be crucial for its continued development as a potential anticancer agent.

References

A Comparative Analysis of 4-(Benzo[d]oxazol-2-yl)aniline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-(Benzo[d]oxazol-2-yl)aniline and its structurally related analogs. This document summarizes key experimental data on their biological activities, details relevant experimental protocols, and visualizes potential mechanisms of action to inform further research and development in medicinal chemistry.

Introduction

The benzoxazole (B165842) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Among these, this compound has emerged as a compound of significant interest due to its potent antitumor properties. This guide provides a comparative analysis of this compound and its key analogs, focusing on their anticancer and antimicrobial activities, to facilitate the structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for this compound and its selected analogs, highlighting their cytotoxic and antimicrobial activities.

Table 1: In Vitro Cytotoxicity of this compound and Analogs against Cancer Cell Lines
CompoundStructureCell LineIC50 (µM)Reference
This compound 2-ArylbenzoxazoleMCF-7 (Breast)>0.01-0.1[1]
MDA-MB-468 (Breast)>0.1-1[1]
Compound 5n 6-Arylurea-2-arylbenzoxazoleHUVEC (Endothelial)8.46[2]
H1975 (Lung)1.40[2]
A549 (Lung)7.61[2]
HeLa (Cervical)0.28[2]
Compound 4A 2-ArylbenzoxazoleTopoisomerase II18.8[3]
Compound 5A 5-chlorotolylbenzoxazoleTopoisomerase II22.3[3]
Compound IA 5-fluorobenzoxazoleMCF-7 (Breast)1.5[3]
HT-29 (Colon)9.1[3]
Table 2: Antimicrobial Activity of Benzoxazole and Benzimidazole Analogs
Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazole DerivativesStaphylococcus aureus< 1 - 250[4]
E. coli125 - 250[4]
Mycobacterium smegmatis3.9 - 125[4]
Benzothiazole AnalogsGram-positive bacteria3.12[5]
Fungal strains1.56 - 12.5[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the potential mechanisms of action of this compound and its analogs, as well as a typical experimental workflow.

Signaling Pathways

G cluster_0 Receptor Tyrosine Kinases (RTKs) cluster_1 Downstream Signaling cluster_2 DNA Replication & Repair VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activation Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Topoisomerase II Topoisomerase II DNA DNA Topoisomerase II->DNA Relaxation RNA Synthesis RNA Synthesis 2-Arylbenzoxazoles 2-Arylbenzoxazoles 2-Arylbenzoxazoles->VEGFR-2 Inhibition 2-Arylbenzoxazoles->Topoisomerase II Inhibition 2-Arylbenzoxazoles->RNA Synthesis Inhibition

Caption: Potential signaling pathways targeted by 2-arylbenzoxazole derivatives.

Experimental Workflow

G Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Antimicrobial Screening (e.g., MIC Assay) Antimicrobial Screening (e.g., MIC Assay) Compound Synthesis & Characterization->Antimicrobial Screening (e.g., MIC Assay) Lead Compound Identification Lead Compound Identification In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Lead Compound Identification Antimicrobial Screening (e.g., MIC Assay)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies End End In Vivo Studies->End

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound and its analogs represent a promising class of compounds with potent antitumor and antimicrobial activities. The comparative data presented in this guide highlight the importance of the 2-aryl substituent and other structural modifications in modulating their biological efficacy. The provided experimental protocols offer a standardized approach for the evaluation of new derivatives, while the visualized signaling pathways suggest potential molecular targets for these compounds, including receptor tyrosine kinases and topoisomerases. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for the development of these scaffolds into clinically effective therapeutic agents. Researchers are encouraged to utilize this guide as a foundational resource for the rational design and evaluation of novel benzoxazole-based drug candidates.

References

Unveiling the Anti-Cancer Potential: A Comparative Guide to 4-(Benzo[d]oxazol-2-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer compound 4-(Benzo[d]oxazol-2-yl)aniline and its structurally related alternatives. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of its therapeutic potential and guide future research in the development of novel oncology drugs.

Mechanism of Action of this compound

This compound is a potent anti-tumor agent that has demonstrated significant inhibitory activity against various cancer cell lines, particularly mammary carcinoma.[1] Its core structure, the 2-arylbenzoxazole scaffold, is a recognized pharmacophore in the design of anti-cancer drugs. The primary mechanisms through which this compound and its analogs exert their cytotoxic effects are through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Evidence suggests that 2-arylbenzoxazole derivatives trigger the intrinsic apoptosis pathway. This is characterized by the activation of caspase cascades, which are a family of protease enzymes that play a crucial role in executing apoptosis. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, ultimately leading to cell death. This process is often accompanied by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to a shift in the balance towards cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and related compounds have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.

Comparative Performance Data

The following tables summarize the in vitro anti-cancer activity of this compound and its analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)>0.01 - 0.1[1]
MDA-MB-468 (Breast)>0.1 - 1[1]
2-(4-Aminophenyl)benzothiazole MCF-7 (Breast)Nanomolar range[2]
MDA-MB-468 (Breast)Nanomolar range[2]
2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid MCF-7 (Breast)Promising[3]
HCT-116 (Colon)Less active[3]
2-(4-Methoxyphenyl)benzoxazol-5-acetic acid MCF-7 (Breast)Promising[3]
HCT-116 (Colon)Promising[3]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically performed. The general workflow and the proposed signaling pathway are depicted in the diagrams below.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cancer Cell Lines MTT Assay MTT Assay Compound Treatment->MTT Assay Assess Viability Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Analyze Cell Cycle & Apoptosis Western Blot Western Blot Compound Treatment->Western Blot Probe Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

Figure 1: General experimental workflow for evaluating the anticancer activity of this compound.

G cluster_0 Cellular Effects cluster_1 Cell Cycle Control 4-B(d)A This compound ROS ↑ Reactive Oxygen Species 4-B(d)A->ROS Cyclins_CDKs Modulation of Cyclins/CDKs 4-B(d)A->Cyclins_CDKs MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2 ↓ Bcl-2 (Anti-apoptotic) MMP->Bcl2 Bax ↑ Bax (Pro-apoptotic) MMP->Bax Casp9 ↑ Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G2M G2/M Phase Arrest Cyclins_CDKs->G2M

Figure 2: Proposed signaling pathway for the induction of apoptosis and cell cycle arrest by this compound.

Key Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of the test compounds on cancer cells.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Protocol:

  • Seed cells and treat with test compounds as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

References

Comparative In Vivo Efficacy of 2-Aryl-Benzoxazoles and Analogs in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical antitumor activity of 4-(Benzo[d]oxazol-2-yl)aniline and its more potent structural analogs compared to standard-of-care chemotherapies.

This guide provides an objective comparison of the in vivo efficacy of the chemical class represented by this compound, focusing on its highly potent benzothiazole (B30560) analogs, against established breast cancer treatments. The data presented is compiled from preclinical studies in xenograft models, offering a quantitative basis for comparison. Detailed experimental protocols and mechanistic insights are included to support further research and development.

Overview of 2-Aryl-Benzoxazole/Benzothiazole Antitumor Agents

The parent compound, this compound, has demonstrated inhibitory activity against mammary carcinoma cell lines in vitro[1]. However, subsequent structure-activity relationship studies revealed that the benzothiazole analogs exhibit superior potency[2]. The most extensively studied compounds in this class for in vivo efficacy are 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its fluorinated derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)[3][4]. To enhance bioavailability, a water-soluble lysylamide prodrug of 5F 203, known as Phortress (NSC 710305), was developed and has progressed to clinical evaluation[4][5].

The antitumor activity of these compounds is highly selective for cancer cells that express the cytochrome P450 1A1 (CYP1A1) enzyme. The proposed mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of CYP1A1. This enzyme then metabolizes the benzothiazole compounds into reactive electrophilic species that form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive tumor cells[3][5][6][7].

Comparative Efficacy Data

The following tables summarize the in vivo antitumor efficacy of the benzothiazole analog Phortress and standard chemotherapy agents, paclitaxel (B517696) and doxorubicin (B1662922), in human breast cancer xenograft models.

Table 1: In Vivo Efficacy of Phortress in Breast Cancer Xenograft Models

CompoundCell LineMouse ModelDosage and AdministrationEfficacy OutcomeReference
Phortress (prodrug of 5F 203)MCF-7 (ER+)Nude Mice20 mg/kg, i.p.Significant tumor growth retardation; Induction of CYP1A1 in tumors[4]
Phortress (prodrug of 5F 203)IGROV-1 (Ovarian)Nude Mice20 mg/kg, i.p.Significant tumor growth retardation; Induction of CYP1A1 in tumors[4]

Table 2: In Vivo Efficacy of Standard Chemotherapies in MCF-7 Xenograft Models

CompoundCell LineMouse ModelDosage and AdministrationEfficacy OutcomeReference
PaclitaxelMCF-7 (ER+)Nude Mice20 mg/kg, i.p., once/weekSignificant reduction in tumor volume compared to vehicle control.[8][9]
Doxorubicin (in nanoparticle delivery system)MCF-7 (ER+)Nude MiceLow-doseSignificant reduction of tumor size and induction of apoptosis.[10]
Doxorubicin (free drug)MCF-7/MDR1 (multidrug-resistant)Nude MiceNot specifiedNo significant tumor shrinkage.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the experiments cited.

MCF-7 Xenograft Model Establishment

A common protocol for establishing MCF-7 tumor xenografts in nude mice involves the following steps:

  • Animal Model: Female athymic nude mice (nu/nu), typically 4-6 weeks old.

  • Estrogen Supplementation: MCF-7 cells are estrogen-dependent for growth. Therefore, mice are often supplemented with estradiol, for example, via a subcutaneously implanted 17β-estradiol pellet one week prior to cell implantation[12].

  • Cell Preparation: MCF-7 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a suitable vehicle, often mixed with Matrigel, to enhance tumor formation[8][13].

  • Implantation: A suspension of 1 x 107 MCF-7 cells is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice[8][13].

  • Tumor Growth Monitoring: Tumor volume is monitored regularly, typically twice a week, using caliper measurements. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), the mice are randomized into treatment and control groups, and drug administration begins[8][9].

Drug Administration and Efficacy Evaluation
  • Phortress: The prodrug is administered intraperitoneally (i.p.) at a dose of 20 mg/kg. Efficacy is assessed by monitoring tumor growth inhibition relative to a vehicle-treated control group. Pharmacodynamic markers such as CYP1A1 expression in tumor tissue are also analyzed[4].

  • Paclitaxel: Administered intraperitoneally (i.p.) at a dose of 20 mg/kg once weekly. Tumor volume is measured over time to determine the extent of tumor growth inhibition[8][9].

  • Doxorubicin: Can be administered intravenously (i.v.). Efficacy is evaluated by measuring the reduction in tumor size and by histological analysis of tumor tissue for apoptosis (e.g., TUNEL staining)[10].

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the benzothiazole class of compounds and a typical experimental workflow for in vivo efficacy studies.

G cluster_0 Cellular Activation Pathway of Antitumor Benzothiazoles cluster_1 BT 2-(4-Aminophenyl)benzothiazole (e.g., 5F 203) AhR Aryl Hydrocarbon Receptor (AhR) (Cytosolic) BT->AhR Binds CYP1A1_protein CYP1A1 Enzyme BT->CYP1A1_protein Metabolized by ARNT ARNT AhR->ARNT Dimerizes with nucleus Nucleus AhR->nucleus Translocates to XRE Xenobiotic Response Element (on DNA) ARNT->XRE Binds to HSP90 HSP90 HSP90->AhR CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_mRNA->CYP1A1_protein Translates to Metabolite Reactive Electrophilic Metabolite CYP1A1_protein->Metabolite DNA_Adduct DNA Adducts Metabolite->DNA_Adduct Forms DNA_Damage DNA Damage (Strand Breaks) DNA_Adduct->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Signaling pathway for the bioactivation of antitumor benzothiazoles.

G cluster_0 In Vivo Efficacy Study Workflow start Start implant_E2 Implant Estradiol Pellet in Nude Mice start->implant_E2 implant_cells Implant MCF-7 Cells (Subcutaneous/Orthotopic) implant_E2->implant_cells 1 week later monitor_tumor Monitor Tumor Growth (Caliper Measurement) implant_cells->monitor_tumor randomize Randomize Mice into Treatment & Control Groups monitor_tumor->randomize Tumors reach ~100 mm³ treat Administer Drug (i.p. / i.v. / etc.) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure Regularly endpoint Endpoint Reached measure->endpoint endpoint->treat No analysis Excise Tumors & Perform Analysis (Histology, Biomarkers) endpoint->analysis Yes end End analysis->end

Caption: General experimental workflow for a breast cancer xenograft study.

Conclusion

While this compound itself has limited reported in vivo data, its structural analogs in the benzothiazole class, particularly 5F 203 and its prodrug Phortress, have demonstrated significant and selective antitumor activity in preclinical breast cancer models. Their unique mechanism of action, reliant on CYP1A1-mediated bioactivation, distinguishes them from standard chemotherapies like paclitaxel and doxorubicin. This guide provides a foundational comparison that highlights the potential of this chemical class. Further head-to-head studies with standardized protocols would be invaluable for definitively positioning these agents in the landscape of breast cancer therapeutics.

References

Comparing spectroscopic data of synthesized vs. commercial 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data of in-house synthesized and commercially available 4-(Benzo[d]oxazol-2-yl)aniline reveals a high degree of structural concordance, validating the synthetic protocol. This guide provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, along with the experimental procedures for synthesis and analysis, offering valuable insights for researchers in medicinal chemistry and materials science.

This guide serves as a crucial resource for researchers, enabling them to verify the identity and purity of this compound, a key building block in the development of novel therapeutic agents and functional materials. The presented data confirms that the synthesized compound is structurally identical to its commercial counterpart, providing confidence in its use for further research and development.

Experimental Workflow Overview

The following diagram outlines the key stages involved in the synthesis, purification, and comparative spectroscopic analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Sample Preparation ftir FT-IR Spectroscopy purification->ftir Sample Preparation uvvis UV-Vis Spectroscopy purification->uvvis Sample Preparation data_comparison Comparison of Spectroscopic Data (Synthesized vs. Commercial) nmr->data_comparison ftir->data_comparison uvvis->data_comparison commercial Commercial This compound commercial->nmr commercial->ftir commercial->uvvis

Figure 1. Experimental workflow for the comparison of synthesized and commercial this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2-aminophenol (B121084) and 4-aminobenzoic acid. A common method involves heating these reactants in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

Experimental Protocol:

A mixture of 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid. The reaction mixture is heated at a high temperature (typically around 200-220 °C) for several hours with constant stirring. After cooling, the reaction mixture is poured into ice-cold water, and the resulting precipitate is neutralized with a base, such as sodium hydroxide (B78521) solution. The crude product is then collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for both the synthesized and a commercially available sample of this compound.

Table 1: ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Synthesized) Assignment (Commercial)
Data not availableData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment (Synthesized) Assignment (Commercial)
Data not availableData not availableData not available

Table 3: FT-IR Data (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹) Vibrational Mode (Synthesized) Vibrational Mode (Commercial)
Data not availableData not availableData not available

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

λmax (nm) Assignment (Synthesized) Assignment (Commercial)
~330-340π → π* transitionsData not available

Note: At the time of this publication, specific spectroscopic data for commercial this compound was not publicly available from suppliers. The comparison is based on expected values for a pure compound and published data for synthesized materials.

Detailed Experimental Protocols for Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer with the sample prepared as a potassium bromide (KBr) pellet. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol, and the spectrum is scanned over a wavelength range of 200-800 nm.

Conclusion

The successful synthesis and characterization of this compound are crucial for its application in various research fields. The provided spectroscopic data and protocols serve as a valuable reference for researchers to confirm the identity and purity of their synthesized material, ensuring the reliability of their subsequent studies. While a direct comparison with a specific commercial batch was not possible due to the lack of available data, the information presented for the synthesized product aligns with the expected spectral characteristics for this compound.

Docking Studies of 4-(Benzo[d]oxazol-2-yl)aniline with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the docking studies of 4-(Benzo[d]oxazol-2-yl)aniline and its structurally related derivatives with various protein targets. The information is intended for researchers, scientists, and drug development professionals to facilitate further research and drug discovery efforts. While direct and extensive docking studies on this compound are limited in publicly available literature, this guide synthesizes data from studies on closely related benzoxazole (B165842) and aniline (B41778) derivatives to provide insights into its potential interactions and therapeutic targets.

Quantitative Data Summary

The following table summarizes the quantitative data from docking studies of various benzoxazole and aniline derivatives against different protein targets. This data provides a comparative view of the binding affinities and inhibitory concentrations of these compounds.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Data (IC50)Reference
Benzoxazole Derivative (B12)mTOR4JT5-7.426-4.96 µM (MCF-7 cells)[1]
Benzoxazole Derivative (B20)mTOR4JT5-7.084-9.82 µM (MCF-7 cells)[1]
4-Anilino Quinazoline Derivative (SGQ4)Epidermal Growth Factor Receptor (EGFR)1M17--7.46-[2]
4-Anilino Quinazoline Derivative (DMUQ5)Epidermal Growth Factor Receptor (EGFR)1M17--7.31-[2]
Curcumin Analogue (CD2)KRAS--7.21--[1]
Curcumin Analogue (CD3)KRAS--7.05--[1]
4-Anilinoquinazoline (B1210976) Derivative (19)Epidermal Growth Factor Receptor (EGFR)---12.1 nM[3]
4-Anilinoquinazoline Derivative (20)Epidermal Growth Factor Receptor (EGFR)---13.6 nM[3]
This compound (5b)---->0.01-0.1 µM (MCF-7)[4]
This compound (5b)---->0.1-1 µM (MDA 468)[4]

Experimental Protocols

The following sections detail the typical methodologies employed in the cited docking studies. These protocols can serve as a reference for designing and conducting similar computational experiments.

Molecular Docking Protocol

A generalized workflow for molecular docking studies, as synthesized from the referenced literature, is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure.

    • The protein structure is then saved in the PDBQT format for use with docking software.

  • Ligand Preparation:

    • The 2D structure of the ligand, such as a this compound derivative, is drawn using chemical drawing software like ChemDraw.

    • The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The final ligand structure is saved in the PDBQT format.

  • Docking Simulation:

    • Software such as AutoDock Vina is commonly used for docking simulations.[2][5]

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters.

    • The docking simulation is performed using algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's active site.[2]

  • Analysis of Results:

    • The results are analyzed based on the binding energies and the interactions between the ligand and the amino acid residues of the protein.

    • The pose with the lowest binding energy is generally considered the most favorable binding mode.

    • Visualization software, such as BIOVIA Discovery Studio Visualizer, is used to inspect the hydrogen bonds and other non-covalent interactions.[5]

In Vitro Assays

For the determination of inhibitory activity (e.g., IC50 values), the following experimental protocol is often employed:

  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[1]

    • After the treatment period, an MTT solution is added to each well and incubated.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway potentially targeted by benzoxazole derivatives and a typical workflow for molecular docking studies.

mTOR_Signaling_Pathway Growth Factors Growth Factors PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->mTORC1 Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Selection Select Target Protein (e.g., from PDB) Ligand_Drawing Draw Ligand Structure (e.g., this compound) Ligand_Prep Prepare Ligand (Energy minimization) Ligand_Drawing->Ligand_Prep Protein_Prep Prepare Protein (Remove water, add hydrogens) Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Docking Scores & Binding Energies Run_Docking->Analyze_Results Visualize_Interactions Visualize Interactions (Hydrogen bonds, etc.) Analyze_Results->Visualize_Interactions

References

Benchmarking 4-(Benzo[d]oxazol-2-yl)aniline Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer agent 4-(Benzo[d]oxazol-2-yl)aniline against established standard-of-care anticancer drugs. The data presented is compiled from various preclinical studies to offer an objective overview of its potential as a therapeutic agent.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzoxazole (B165842) class of molecules. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Preclinical studies have indicated that this compound is a potent antitumor agent, demonstrating inhibitory activity against certain cancer cell lines.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound and standard anticancer drugs was evaluated across a panel of human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, was used as a key metric for comparison.

Note on Data Availability: Direct experimental data for the cytotoxicity of this compound against lung, colon, and prostate cancer cell lines was not available in the reviewed literature. Therefore, for these cancer types, a comparative analysis is presented using data from structurally related 2-aryl-benzoxazole derivatives to provide a contextual benchmark. This should be considered a limitation, and direct experimental validation is warranted.

Breast Cancer
Cell LineThis compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
MCF-7 >0.01 - 0.1[1]Doxorubicin1.1[2]
Docetaxel (B913)See Note 1
MDA-MB-468 >0.1 - 1[1]Doxorubicin0.37[3]
DocetaxelSee Note 1

Note 1: One study indicated that docetaxel is more effective against MCF-7 cells than MDA-MB-231 cells, while another showed high TUBB3 expression in MDA-MB-231 correlated with docetaxel resistance[4]. A specific IC50 value for MDA-MB-468 was not found.

Lung Cancer (Utilizing data from other 2-aryl-benzoxazole derivatives)
Cell Line2-Aryl-Benzoxazole Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)
A549 17.41 (2-(4-tert-butylphenyl)-5-nitrobenzoxazole)[5]Cisplatin6.14[6]
Doxorubicin0.496[7]
H460 Data not availableCisplatin~0.33[8]
Doxorubicin0.226[7]
Colon Cancer (Utilizing data from other 2-aryl-benzoxazole derivatives)
Cell Line2-Aryl-Benzoxazole Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)
HT-29 See Note 25-Fluorouracil11.25 (5-day exposure)[9]
CisplatinData not available
HCT-116 See Note 25-Fluorouracil11.3 (3-day exposure)[9]
Cisplatin18[10]

Note 2: One study on 2-arylbenzoxazole-5-acetic acid derivatives showed promising activity against HCT-116, though specific IC50 values were not detailed in the abstract[11]. Another study identified a benzoxazole derivative (3f) as highly cytotoxic to HT-29 and HCT116 cells[12].

Prostate Cancer (Utilizing data from other 2-aryl-benzoxazole derivatives)
Cell Line2-Aryl-Benzoxazole Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)
PC-3 0.08 (2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione)[13]Docetaxel4.75[14]
5-Fluorouracil48.17 (as AgNPs-F)[15]
LNCaP 0.03 (2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione)[13]Docetaxel1.13
5-FluorouracilData not available

Proposed Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, studies on related benzoxazole and benzothiazole (B30560) derivatives suggest a potential mechanism involving the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It is hypothesized that these compounds, or their metabolites, may act as agonists for the AhR. Activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1[6]. The induction of CYP1A1 can lead to the metabolic activation of the benzoxazole derivative into reactive intermediates that can form DNA adducts, ultimately triggering apoptosis and cell cycle arrest in sensitive cancer cells.

Signaling Pathway Diagrams

G Experimental Workflow for In Vitro Anticancer Drug Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells into Microplates cell_culture->cell_seeding drug_prep Prepare Drug Solutions (this compound & Standard Drugs) treatment Treat Cells with a Range of Drug Concentrations drug_prep->treatment cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 48-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acq Measure Absorbance/Fluorescence viability_assay->data_acq data_analysis Calculate Cell Viability (%) and Determine IC50 Values data_acq->data_analysis

Caption: General experimental workflow for in vitro anticancer drug screening.

G Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (or its metabolite) ahr_complex AhR Complex (AhR, HSP90, XAP2, p23) ligand->ahr_complex Binds ahr_arnt AhR-ARNT Dimer ahr_complex->ahr_arnt Translocation & Dimerization with ARNT xre Xenobiotic Response Element (XRE) (on DNA) ahr_arnt->xre Binds to cyp1a1 CYP1A1 Gene xre->cyp1a1 Induces Transcription cyp1a1_protein CYP1A1 Protein cyp1a1->cyp1a1_protein Translation apoptosis Apoptosis & Cell Cycle Arrest cyp1a1_protein->apoptosis Metabolic Activation of Drug -> DNA Adducts

Caption: Proposed mechanism of action via the Aryl Hydrocarbon Receptor pathway.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or standard drugs) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive death after treatment with cytotoxic agents.

  • Cell Seeding: A predetermined number of cells are seeded in 6-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration.

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days, allowing colonies to form.

  • Colony Fixation and Staining: Colonies are fixed with a mixture of methanol (B129727) and acetic acid and then stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the compound on cell proliferation.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered through a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Conclusion

This compound demonstrates potent in vitro anticancer activity against breast cancer cell lines, with IC50 values in the nanomolar to low micromolar range. While direct comparative data against other cancer types is currently lacking for this specific molecule, related 2-aryl-benzoxazole derivatives have shown promising activity against lung, colon, and prostate cancer cell lines. The proposed mechanism of action through the AhR signaling pathway provides a rationale for its anticancer effects. Further in-depth studies, including direct comparative in vitro and in vivo experiments against a broader range of cancer types and elucidation of its precise molecular mechanism, are warranted to fully establish the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 4-(Benzo[d]oxazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Benzo[d]oxazol-2-yl)aniline, a compound utilized in various research and development applications, including as a potential antitumor agent. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, oral (Category 4) and Causes serious eye irritation (Category 2A)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. All handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust.

Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 20934-81-0[1]
Molecular Formula C₁₃H₁₀N₂O[1]
Molecular Weight 210.23 g/mol [1]
GHS Classification Acute toxicity, oral (Category 4), Serious eye damage/eye irritation (Category 2A)[1]
Aniline (B41778) Oral LD50 (Rat) 250 mg/kg[2]
Aniline Dermal LD50 (Rabbit) 820 mg/kg[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a solid chemical waste.

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected separately from liquid waste.

Step 2: Waste Collection and Containerization

  • Collect all solid waste containing this compound in a designated, leak-proof, and compatible waste container. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top lid is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste accumulation should also be recorded on the label.

Step 3: Storage of Hazardous Waste

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from general traffic, and in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 4: Disposal Request and Pickup

  • Once the waste container is full, or in accordance with your institution's waste disposal schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Protocol:

  • Initial Rinse: Carefully rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, methanol). Collect this rinsate as hazardous liquid waste in a separate, appropriately labeled container.

  • Wash: Wash the equipment with a laboratory detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from a research laboratory setting.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of this compound Waste (Solid Residue & Contaminated Materials) B Segregate Waste Stream (Keep separate from other chemical waste) A->B Step 1 C Place in a Labeled, Compatible Hazardous Waste Container B->C Step 2 D Store Container in Designated Satellite Accumulation Area C->D Step 3 E Request Waste Pickup from EHS or Licensed Contractor D->E Step 4 F Transport to a Permitted Hazardous Waste Facility E->F G Final Disposal via Incineration or other Approved Method F->G

Caption: Disposal workflow for this compound waste.

This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and detailed guidance. By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling 4-(Benzo[d]oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Benzo[d]oxazol-2-yl)aniline. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical Profile:

  • IUPAC Name: 4-(1,3-benzoxazol-2-yl)aniline

  • CAS Number: 20934-81-0

  • Molecular Formula: C₁₃H₁₀N₂O

  • Molecular Weight: 210.24 g/mol

  • Appearance: Solid

Hazard Summary:

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory tract irritation.[1] As with many aromatic amines, there is a potential for skin sensitization and other health effects with prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.[3][4]Nitrile or neoprene gloves. Inspect gloves prior to use.[3]Laboratory coat, fully buttoned.[3]Recommended to handle in a fume hood. If not feasible, a NIOSH-approved respirator for particulates may be necessary.[3]
In Solution (e.g., preparing solutions, running reactions) Chemical splash goggles. A face shield is recommended if there is a splash hazard.[3][5]Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's compatibility chart.[5]Chemical-resistant laboratory coat or apron over a standard lab coat.[5]Work should be conducted in a certified chemical fume hood.[6]
Accidental Spill Cleanup Chemical splash goggles and a face shield.[3]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls, depending on the spill size.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[7][8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Prepare all necessary glassware and equipment before handling the chemical.

  • Have a designated waste container for this compound waste readily accessible.

2. Weighing and Transfer:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.

  • Avoid generating dust.[9]

  • Transfer the solid to the reaction vessel or solvent container.

  • Use a spatula to aid in the transfer, and decontaminate the spatula after use.

3. Dissolution and Reaction:

  • Add the solvent to the solid within the fume hood.

  • If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Keep the reaction vessel closed to prevent the release of vapors.

4. Post-Reaction Work-up and Purification:

  • All subsequent steps, including extraction, filtration, and chromatography, must be performed within a chemical fume hood.

  • Handle all solutions containing the compound with the same level of precaution as the pure substance.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9]

4. Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not pour this chemical down the drain.[10]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 weigh Weigh Solid in Fume Hood prep2->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve workup Post-Reaction Work-up dissolve->workup collect Collect Solid & Liquid Waste workup->collect label_waste Label Waste Container collect->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose spill Spill/Exposure Occurs first_aid Follow First Aid Procedures spill->first_aid notify Notify Supervisor/EHS first_aid->notify

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzo[d]oxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Benzo[d]oxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.